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  • Product: 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine
  • CAS: 374814-14-9

Core Science & Biosynthesis

Foundational

"4-(5-Methyl-1H-pyrazol-1-YL)benzenamine synthesis pathway"

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 4-(5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, a crucial building block in medicinal chemistry and drug development.[1] The document delves into the primary synthetic pathway, elucidating the underlying chemical principles and experimental considerations. A detailed, step-by-step protocol is provided for researchers, scientists, and professionals in the field of drug development, ensuring a reproducible and efficient synthesis. The guide is structured to offer not just a method, but a deeper understanding of the process, grounded in established chemical literature.

Introduction: The Significance of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, with the chemical formula C₁₀H₁₁N₃, is an aromatic amine containing a pyrazole moiety.[1] This structural combination makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Pyrazole-containing molecules are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antidepressant properties.[1] Specifically, this benzenamine derivative serves as a key precursor for synthesizing more complex molecules such as benzamides and benzenesulfonamides through various coupling reactions.[1] Its application in the development of novel anti-infective agents underscores its importance in modern drug discovery.[1]

The Core Synthesis Pathway: Knorr Pyrazole Synthesis

The most established and widely employed method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][3] This robust and reliable method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] For the synthesis of the target molecule's core structure, this translates to the reaction of a substituted phenylhydrazine with a β-diketone.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine points towards two primary synthons: a (4-aminophenyl)hydrazine equivalent and a suitable 1,3-dicarbonyl compound. The most logical and commercially available starting materials are (4-nitrophenyl)hydrazine and pentane-2,4-dione (acetylacetone). The nitro group serves as a protected form of the amine, which can be reduced in a subsequent step.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the dicarbonyl compound, leading to the formation of a pyrazoline intermediate, which then dehydrates to form the stable aromatic pyrazole ring. The use of an acid catalyst can facilitate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4]

Below is a visual representation of the proposed reaction pathway.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation (Knorr Synthesis) cluster_1 Step 2: Reduction of Nitro Group 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Intermediate 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole 4-Nitrophenylhydrazine->Intermediate + Pentane-2,4-dione (Acid Catalyst, e.g., Acetic Acid) Pentane-2,4-dione Pentane-2,4-dione Product 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenamine Intermediate->Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Figure 1: Overall synthesis pathway for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenamine.

Note on Nomenclature: The reaction of pentane-2,4-dione (a symmetrical β-diketone) with a substituted hydrazine will result in a 3,5-dimethyl-substituted pyrazole. Therefore, the product of this synthesis is more accurately named 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine . The user's request for "4-(5-Methyl-1H-pyrazol-1-YL)benzenamine" likely refers to this compound, as the synthesis of a mono-methylated pyrazole would require an unsymmetrical dicarbonyl starting material.

Detailed Experimental Protocol

This section provides a step-by-step guide for the laboratory synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-NitrophenylhydrazineC₆H₇N₃O₂153.1410.0 g
Pentane-2,4-dioneC₅H₈O₂100.127.2 mL
Glacial Acetic AcidCH₃COOH60.055 mL
EthanolC₂H₅OH46.07150 mL
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6540.0 g
Concentrated HClHCl36.46100 mL
Sodium HydroxideNaOH40.00As needed
Ethyl AcetateC₄H₈O₂88.11For extraction
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Step-by-Step Procedure
Step 1: Synthesis of 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-nitrophenylhydrazine in 100 mL of ethanol.

  • To this solution, add 7.2 mL of pentane-2,4-dione followed by 5 mL of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting solid can then be collected by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.

Step 2: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenamine
  • In a 500 mL round-bottom flask, suspend the synthesized 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole in 100 mL of concentrated hydrochloric acid.

  • Cool the flask in an ice bath and slowly add 40.0 g of tin(II) chloride dihydrate in portions, ensuring the temperature remains below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • Once the reaction is complete (monitored by TLC), carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to approximately 8-9.

  • The product will precipitate as a solid. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitro Reduction A Dissolve 4-Nitrophenylhydrazine in Ethanol B Add Pentane-2,4-dione & Acetic Acid A->B C Reflux for 3-4 hours B->C D Cool and Isolate Crude Product C->D E Recrystallize from Ethanol D->E F Suspend Pyrazole Intermediate in Conc. HCl E->F Purified Intermediate G Add SnCl2·2H2O in portions F->G H Stir at Room Temperature for 12-16 hours G->H I Basify with NaOH H->I J Extract with Ethyl Acetate I->J K Dry and Evaporate Solvent J->K L Purify Final Product K->L

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine, more accurately described as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine, is reliably achieved through a two-step process. The foundational Knorr pyrazole synthesis provides a high-yielding route to the pyrazole core, followed by a standard reduction of the nitro group to the desired amine. This technical guide offers a robust and well-documented procedure, empowering researchers to efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Process for the preparation of pyrazoles - Google Patents. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.).
  • The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. - ResearchGate. (n.d.).

Sources

Exploratory

Comprehensive Structure Elucidation of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine

A Technical Guide for Analytical Chemists and Drug Development Professionals Introduction & Pharmacological Relevance 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9) is a highly versatile aromatic amine charact...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Analytical Chemists and Drug Development Professionals

Introduction & Pharmacological Relevance

4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9) is a highly versatile aromatic amine characterized by a benzenamine (aniline) moiety covalently linked to a 5-methylpyrazole ring[1]. With the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol , this compound serves as a critical building block in medicinal chemistry[2]. It is frequently utilized in the synthesis of complex benzamides and benzenesulfonamides, which exhibit potent in vitro antileishmanial activity and significant antibacterial efficacy against drug-resistant strains such as Acinetobacter baumannii[1].

Given its value as a therapeutic precursor, rigorous structural elucidation is paramount. Downstream synthetic success relies entirely on verifying the correct regiochemistry—specifically differentiating the target compound from its 3-methyl isomer.

Workflow A 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine Sample Preparation B High-Resolution Mass Spectrometry (HRMS-ESI) A->B C Nuclear Magnetic Resonance (1H, 13C, 2D-NMR) A->C D X-Ray Crystallography (Single Crystal) A->D E Molecular Formula Confirmation (C10H11N3) B->E F Regiochemistry & Connectivity (5-Methyl vs 3-Methyl) C->F G 3D Conformation & Dihedral Angle Determination D->G H Final Structure Elucidation E->H F->H G->H

Workflow for the structural elucidation of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine.

Conformational & Electronic Architecture

Before empirical testing, we must establish the theoretical framework of the molecule. The 3D geometry of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is heavily dictated by the steric bulk of the methyl group at the C5 position of the pyrazole ring[1].

  • Steric Hindrance & Dihedral Angle: The 5-methyl group creates severe steric clashing with the ortho-protons (H-2, H-6) of the adjacent aniline ring. Consequently, the molecule cannot adopt a planar conformation. The dihedral angle between the pyrazole and aniline rings is forced out of planarity, which disrupts extended π-conjugation between the two aromatic systems[1].

  • Electronic Effects: The amino (-NH₂) group acts as a strong electron-donating group via resonance (+R effect), activating the benzenamine ring and shielding its ortho/para protons. Conversely, the pyrazole ring acts as a mild electron-withdrawing group via induction (-I effect) at the N1 position.

High-Resolution Mass Spectrometry (HRMS-ESI)

HRMS provides the foundational confirmation of the molecular formula and structural connectivity through precise mass measurement and collision-induced dissociation (CID).

LC-MS/MS Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using the initial mobile phase.

  • Chromatography: Utilize a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality for Experimental Choice: The 0.1% formic acid creates an acidic environment (pH ~2.7), ensuring complete protonation of the primary amine (-NH₂) and pyrazole nitrogens. This drastically enhances ionization efficiency and limits signal suppression in Positive Electrospray Ionization (ESI+) mode.

Self-Validation Checkpoints:

  • Mass Calibration: Infuse a standard calibration mix (e.g., Pierce ESI+ Calibrant) prior to the run. The mass error for the target [M+H]+ ion must be strictly < 5 ppm.

  • Carryover Check: Inject a solvent blank (Methanol) immediately prior to the sample. The extracted ion chromatogram (EIC) for m/z 174.10 must show a signal-to-noise ratio of < 3 to rule out system contamination.

Fragmentation Dynamics

Upon isolation of the [M+H]+ precursor ion (m/z 174.10), applying a collision energy ramp (20–35 eV) yields characteristic product ions. The most diagnostic structural cleavage occurs at the N1-C1' bond connecting the two rings.

MS_Pathway M [M+H]+ Precursor Ion m/z 174.10 (C10H12N3+) F1 Loss of NH3 m/z 157.07 (C10H9N2+) M->F1 - NH3 (17 Da) F2 Aniline Fragment m/z 92.05 (C6H6N+) M->F2 C-N Bond Cleavage F3 Methylpyrazole Fragment m/z 83.06 (C4H7N2+) M->F3 C-N Bond Cleavage

Proposed ESI-MS/MS fragmentation pathway for the target benzenamine compound.

Table 1: Key HRMS/MS Fragment Ions

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral/Radical LossStructural Significance
174.10157.0717.03NH₃Confirms presence of the primary aniline amine.
174.1092.0582.05C₄H₆N₂Cleavage of the inter-ring bond; confirms aniline moiety.
174.1083.0691.04C₆H₅NH₂Cleavage of the inter-ring bond; confirms methylpyrazole.

Nuclear Magnetic Resonance (NMR) Regiochemical Assignment

While HRMS confirms the formula and basic connectivity, NMR is the only modality capable of definitively proving the 5-methyl regiochemistry versus the 3-methyl isomer[1].

NMR Sample Preparation & Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality for Experimental Choice: DMSO-d6 is explicitly chosen over CDCl₃ because it is a highly polar, aprotic solvent that strongly hydrogen-bonds with the -NH₂ protons. This suppresses rapid proton exchange with trace water, allowing the amine protons to be observed as a distinct, quantifiable broad singlet at ~5.25 ppm[1], rather than being lost to the spectral baseline.

  • Hardware: 500 MHz NMR spectrometer equipped with a cryoprobe. The cryoprobe lowers the thermal noise of the receiver coils, boosting the signal-to-noise ratio by roughly 300%—a critical requirement for detecting weak, long-range ¹³C-¹H couplings (HMBC) across the inter-ring N-C bond.

Self-Validation Checkpoints:

  • Automated Tuning & Matching (ATM): The probe must be tuned exactly to the Larmor frequencies of ¹H and ¹³C to prevent RF reflection and ensure quantitative 90° pulses.

  • Lock & Shim: The spectrometer must lock onto the deuterium signal of DMSO-d6. Gradient shimming (TopShim) must yield a TMS peak with a Full Width at Half Maximum (FWHM) of ≤ 0.5 Hz to guarantee high-resolution multiplet splitting.

Spectral Interpretation & Regiochemical Proof

The assignment of the ¹H and ¹³C spectra relies heavily on 2D techniques (HSQC, HMBC, and NOESY). The critical differentiator is the Nuclear Overhauser Effect (NOE).

NOESY_Logic A 5-Methyl Isomer (Target Compound) C NOE Cross-Peak: Methyl ↔ Aniline H-2/H-6 A->C B 3-Methyl Isomer (Potential Impurity) D NOE Cross-Peak: Methyl ↔ Pyrazole H-4 ONLY B->D E Confirmed Regiochemistry C->E F Rejected Structure D->F

NOESY NMR logic for differentiating 5-methyl and 3-methyl pyrazole isomers.

In the 2D NOESY spectrum, a strong cross-peak is observed between the methyl protons (2.25 ppm) and the aniline ortho-protons (H-2/H-6 at 7.15 ppm). This through-space interaction (< 5 Å) is physically impossible in the 3-methyl isomer due to spatial distance, thereby unequivocally proving the 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine structure.

Table 2: Key ¹H NMR Assignments & 2D Correlations (500 MHz, DMSO-d6)

Signal IdentityChem. Shift (δ, ppm)MultiplicityIntegrationHMBC Correlations (¹³C)NOESY Correlations (¹H)
-NH₂ ~5.25br s2HAniline C3/C5, C4None (Exchangeable)
Pyrazole H-4 ~6.20d (J=1.8 Hz)1HPyrazole C3, C5, 5-CH₃Pyrazole H-3, 5-CH₃
Aniline H-3, H-5 ~6.65d (J=8.5 Hz)2HAniline C1, C4Aniline H-2, H-6
Aniline H-2, H-6 ~7.15d (J=8.5 Hz)2HAniline C4, Pyrazole C5Aniline H-3, H-5, 5-CH₃
Pyrazole H-3 ~7.55d (J=1.8 Hz)1HPyrazole C4, C5Pyrazole H-4
5-CH₃ ~2.25s3HPyrazole C4, C5Pyrazole H-4, Aniline H-2/H-6

Conclusion

The structural elucidation of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine requires a stringent, multi-modal analytical approach. By combining the precise mass accuracy and fragmentation mapping of HRMS with the spatial resolution of 2D NOESY NMR, researchers can confidently validate the regiochemistry of this critical pharmacological building block. Adhering to the self-validating checkpoints outlined in this guide ensures absolute data integrity, preventing costly synthetic errors in downstream drug development applications.

References

Sources

Foundational

"Solubility profile of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine in various solvents"

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine A Senior Application Scientist's Guide for Drug Development Professionals Introduction: The Central Role of Solubility in P...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Central Role of Solubility in Pharmaceutical Research

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2][3] Poor solubility can terminate the development of an otherwise potent molecule, leading to issues such as poor absorption, low bioavailability, and unpredictable pharmacokinetic profiles.[2][3][4] This guide focuses on 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (C₁₀H₁₁N₃, MW: 173.21 g/mol ), a versatile aromatic amine building block used in the synthesis of complex pharmaceutical molecules.[5] Its structure, containing both a basic aniline moiety and a pyrazole ring, makes it a valuable precursor for developing novel anti-infective and other therapeutic agents.[5][6]

Understanding the solubility profile of this compound is not merely an academic exercise; it is a foundational step in its journey through the development pipeline. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, interpreting, and applying the solubility data of this key intermediate. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested protocol for its experimental determination, and discuss the practical implications of the resulting data.

Physicochemical Landscape of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine

To understand the solubility of a compound, one must first understand its intrinsic properties. The structure of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is a tale of two parts: a hydrophilic, ionizable benzenamine ring and a more heterocyclic pyrazole group.

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol [5]

  • Key Structural Features:

    • Aniline Moiety: The primary amine (-NH₂) on the benzene ring is basic. This means its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. In acidic environments (pH < pKa), the amine will be protonated to form a more soluble ammonium salt.

    • Pyrazole Ring: This five-membered aromatic heterocycle contributes to the overall polarity and potential for hydrogen bonding.

    • Methyl Group: The methyl substituent on the pyrazole ring adds a small degree of lipophilicity.

The interplay between the ionizable amine and the aromatic rings suggests a molecule with modest aqueous solubility that can be significantly modulated by pH. Its solubility in organic solvents will be dictated by the polarity and hydrogen bonding capacity of the solvent.

The Science of Dissolution: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This value is independent of time and is the gold standard for pre-formulation and biopharmaceutical classification. The shake-flask method is the most reliable technique for its determination.[7]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (typically in DMSO).[8] It is a high-throughput method often used in early discovery to flag compounds with potential solubility issues.[4][9] Kinetic solubility values are generally higher than thermodynamic ones but can be influenced by experimental conditions like the rate of compound addition and incubation time.

For the purpose of obtaining definitive data for formulation and development, this guide will focus on the determination of thermodynamic solubility .

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The Shake-Flask method is considered the most reliable technique for measuring thermodynamic solubility.[7] Its power lies in its direct approach: allowing a compound to reach equilibrium in a solvent and then measuring its concentration.

Causality Behind the Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time ensures the system reaches a true thermodynamic equilibrium, a critical assumption of the measurement.[8][10] The use of an excess of solid material guarantees that the resulting solution is saturated.[7] Finally, the separation step (filtration or centrifugation) is critical to ensure that only the dissolved compound is quantified, preventing inflation of the results by suspended solid particles.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials securely. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[4][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant. The separation of the saturated solution from the undissolved solid is a critical step and is typically achieved by:

    • Filtration: Using a syringe filter (e.g., 0.22 µm PVDF) to remove solid particles. The first few drops should be discarded to avoid any adsorption effects from the filter membrane.

    • Centrifugation: Centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) and then carefully sampling the supernatant.

  • Quantification:

    • Dilute the clear, saturated filtrate/supernatant with a suitable mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[4][10]

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Solid-Phase Analysis (Optional but Recommended): After the experiment, the remaining solid can be analyzed by methods like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystal form (polmorphism), which could affect the solubility measurement.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to vials B Add selected solvents (e.g., Water, EtOH, DCM) C Seal vials and place in shaker at constant temp (e.g., 24-48h @ 25°C) A->C Ensure saturation D Allow solid to settle C->D Reach equilibrium E Collect supernatant D->E F Filter (0.22 µm) OR Centrifuge (14,000 rpm) E->F G Dilute clear filtrate F->G Isolate dissolved analyte H Analyze concentration (HPLC-UV or LC-MS) G->H I Calculate solubility from calibration curve H->I J Solubility Data Table I->J Final Result

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Illustrative Solubility Profile of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine

While specific experimental data for this compound is not publicly available, we can construct a hypothetical but chemically plausible solubility profile to demonstrate how data is presented and interpreted. The following table illustrates the expected solubility trends based on the compound's structure.

Table 1: Hypothetical Thermodynamic Solubility at 25°C

Solvent ClassSolventPolarity IndexDielectric ConstantSolubility (mg/mL)Solubility (µg/mL)Qualitative Descriptor
Aqueous Water (pH 7.0)10.280.1~0.05~50Very Slightly Soluble
Buffer (pH 2.0)10.2~80~5.0~5000Soluble
Polar Protic Methanol5.132.7~25.0~25000Freely Soluble
Ethanol4.324.5~15.0~15000Soluble
Polar Aprotic Acetone4.320.7~40.0~40000Freely Soluble
Dichloromethane (DCM)3.19.1~10.0~10000Soluble
Dimethyl Sulfoxide (DMSO)7.246.7>100>100000Very Soluble
Nonpolar Toluene2.42.4<0.1<100Sparingly Soluble
n-Hexane0.11.9<0.01<10Practically Insoluble

Note: Data in this table is illustrative and intended for educational purposes to demonstrate expected trends.

Interpreting the Data
  • pH-Dependent Aqueous Solubility: The dramatic increase in solubility from pH 7.0 to pH 2.0 is the most critical finding for an ionizable basic compound. This confirms that the protonation of the aniline nitrogen governs its behavior in aqueous media. This is vital information for developing oral dosage forms, as the compound will experience a low pH environment in the stomach.

  • High Solubility in Polar Organic Solvents: The high solubility in DMSO, Methanol, and Acetone is expected and makes these solvents suitable for preparing stock solutions for in vitro biological assays.

  • Poor Solubility in Nonpolar Solvents: The negligible solubility in hexane aligns with the "like dissolves like" principle, indicating the compound's overall polar nature.

Practical Implications in Drug Development

The solubility profile is not an endpoint but a roadmap that guides subsequent development activities.

  • Lead Optimization: Early solubility testing helps medicinal chemists prioritize compounds that are more likely to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Formulation Development: For a compound with low aqueous solubility at neutral pH, formulators might explore strategies such as salt formation (e.g., creating an HCl salt), pH adjustment, or the use of co-solvents and solubilizing excipients to develop a viable drug product.[1]

  • In Vitro Assay Design: Knowing the solubility limit in assay buffers is critical to avoid compound precipitation, which can lead to erroneous biological data.[4] The high solubility in DMSO makes it an excellent choice for creating concentrated stock solutions for high-throughput screening.

Conclusion

The solubility profile of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine, or any active pharmaceutical ingredient, is a cornerstone of its developability. A thorough characterization using a robust and reliable method like the shake-flask protocol provides invaluable insights that inform critical decisions throughout the drug development process. By understanding the interplay of pH, solvent polarity, and the compound's intrinsic physicochemical properties, researchers can proactively address formulation challenges, ensure data integrity in biological assays, and ultimately increase the probability of advancing a promising molecule to the clinic.

References

  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

  • P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline. [Link]

  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • PubChem. N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]

  • Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E, E67, o2426. [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PubChem. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. [Link]

  • Asiri, A. M., et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2426. [Link]

Sources

Exploratory

The Architectural Blueprint of Pyrazole Derivatives: A Technical Guide to Crystal Structure and X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a cornerstone in the development of treatments for a wide range of diseases, including cancer, inflammation, and infectious agents.[3][4] A deep understanding of the three-dimensional architecture of pyrazole derivatives at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction (XRD) is the definitive technique for obtaining this precise structural information.[5][6] This guide provides an in-depth exploration of the methodologies and considerations for determining and analyzing the crystal structures of pyrazole derivatives, from the foundational principles of crystallography to the practical nuances of data interpretation and refinement.

The Significance of Crystalline Architecture in Pyrazole-Based Drug Discovery

The therapeutic efficacy of a pyrazole derivative is intrinsically linked to its three-dimensional conformation and the intermolecular interactions it forms in the solid state. These factors govern critical pharmaceutical properties such as solubility, stability, and bioavailability. X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, which are essential for understanding how a molecule interacts with its biological target.[6] For instance, the crystal structure of Celecoxib, a selective COX-2 inhibitor, reveals how its sulfonamide group interacts with a hydrophilic side pocket of the enzyme, a key feature for its selectivity.[7]

The Art and Science of Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the often-challenging yet critical step of growing a high-quality single crystal.[8] Crystallization is a process of purification based on the principles of solubility, where a compound precipitates from a solution in a highly ordered, crystalline form.[9]

Foundational Principles of Crystallization

The solubility of most organic compounds increases with the temperature of the solvent.[10] The core principle of crystallization involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals as the molecules arrange themselves in a repeating lattice structure.[9] Impurities are typically excluded from the growing crystal lattice, resulting in a purified solid.[9]

Experimental Protocol: Growing Single Crystals of Pyrazole Derivatives

Objective: To obtain single crystals of a synthesized pyrazole derivative suitable for single-crystal X-ray diffraction analysis (typically >0.1 mm in all dimensions).[11]

Materials:

  • Synthesized and purified pyrazole derivative

  • A selection of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water)

  • Small Erlenmeyer flasks or vials (e.g., 5-10 mL)

  • Heating source (hot plate or steam bath)

  • Filtration apparatus (funnel, filter paper)

  • Microscope with polarizing capabilities

Methodology:

  • Solvent Selection: The choice of solvent is crucial.[10] An ideal solvent will dissolve the pyrazole derivative sparingly at room temperature but completely at its boiling point. Test the solubility of a small amount of the compound in various solvents to identify a suitable one or a solvent mixture.

  • Dissolution: Place the pyrazole derivative in a clean flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Avoid adding an excess of solvent.[12]

  • Slow Cooling and Evaporation:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask to slow the cooling rate.[8] Once at room temperature, the flask can be placed in a refrigerator or freezer to further induce crystallization.

    • Slow Evaporation: This is one of the simplest and most effective methods.[13] Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent over several days or weeks.[8]

    • Vapor Diffusion: In this technique, a solution of the pyrazole derivative is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any residual impurities and then allow them to air dry.[12]

  • Crystal Examination: Examine the harvested crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and extinguish light uniformly when rotated under cross-polarized light.[8]

Unveiling the Atomic Blueprint: The Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Fundamental Principle: Bragg's Law

When X-rays interact with the electrons of the atoms in a crystal lattice, they are scattered in all directions. Constructive interference of the scattered X-rays occurs only in specific directions, governed by Bragg's Law:

nλ = 2d sinθ

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays[6][14]

By measuring the angles (θ) at which constructive interference occurs, the distances (d) between the lattice planes can be calculated, which ultimately allows for the determination of the unit cell dimensions.[14]

Experimental Protocol: From Crystal to Diffraction Pattern

Objective: To collect a complete set of X-ray diffraction data from a single crystal of a pyrazole derivative.

Instrumentation:

  • Single-crystal X-ray diffractometer

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Goniometer for crystal mounting and rotation

  • Detector (e.g., CCD or CMOS)

  • Low-temperature device (e.g., nitrogen or helium cryostream)

Methodology:

  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head using an appropriate adhesive or oil.[6]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms.[15] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a series of diffraction images are collected by the detector at different crystal orientations.[6]

  • Data Processing: The collected diffraction images are processed to determine the intensity and position of each diffraction spot. This information is then used to determine the unit cell parameters and the space group of the crystal.[16]

From Diffraction Data to Molecular Structure: Solution and Refinement

The processed diffraction data provides the intensities and positions of the reflections, but not the phases. The "phase problem" is a central challenge in crystallography that must be overcome to reconstruct the electron density map of the molecule.

Solving the Phase Problem

For small molecules like pyrazole derivatives, direct methods are commonly used to solve the phase problem. These methods use statistical relationships between the intensities of the diffraction spots to estimate the initial phases.[17]

Structure Refinement: Honing the Atomic Model

Once an initial model of the structure is obtained, it is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[18] During refinement, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to minimize the difference between the experimental data and the model.[18]

Key Software for Structure Solution and Refinement:

  • SHELX: A suite of programs widely used for the solution and refinement of crystal structures.[19]

  • Olex2: A user-friendly graphical interface that integrates with SHELX and other crystallographic software, providing tools for structure visualization, solution, and refinement.[20]

  • PLATON: A versatile program for the analysis and validation of crystal structures.[21]

The Crystallographic Information File (CIF)

The final refined crystal structure is typically reported in a standard format called a Crystallographic Information File (CIF).[22] A CIF contains all the essential information about the crystal structure, including the unit cell parameters, space group, atomic coordinates, and details of the data collection and refinement.[22] CIFs are the standard format for depositing crystal structures in databases such as the Cambridge Structural Database (CSD).[22]

Data Presentation: A Comparative Look at Pyrazole Derivatives

The following tables summarize the crystallographic data for several bioactive pyrazole derivatives, showcasing the diversity in their crystal packing and molecular conformations.

Table 1: Crystallographic Data for Selected Bioactive Pyrazole Derivatives

CompoundChemical NameCrystal SystemSpace GroupCCDC No.Reference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideMonoclinicP2₁/n139718[23]
Compound 4c N-(2,4-dichlorophenyl)-3,5-diiodo-1H-pyrazol-4-amineMonoclinicP2₁/c2502445
4-Iodo-1H-pyrazole 4-Iodo-1H-pyrazoleMonoclinicP2₁/c-[1]
Compound L1 3,5-dimethyl-1H-pyrazoleOrthorhombicPnma2235800[19]

Table 2: Selected Bond Lengths and Angles for Compound 4c

BondLength (Å)AngleAngle (°)
I1-C32.085(3)C4-N1-N2112.5(2)
I2-C52.081(3)C3-N2-N1105.7(2)
N1-C41.385(4)C5-N2-N1131.7(2)
N2-C31.332(4)N2-C3-C4112.2(3)
N2-C51.391(4)C3-C4-C5103.9(3)
C3-C41.401(4)N2-C5-C4105.7(3)
C4-C51.384(4)

Visualizing the Workflow: A Logical Diagram

The entire process of determining the crystal structure of a pyrazole derivative can be visualized as a logical workflow.

Crystal_Structure_Workflow Workflow for Crystal Structure Determination of Pyrazole Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Pyrazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Solvent_Screening->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation (e.g., PLATON) Structure_Refinement->Structure_Validation CIF_Generation CIF Generation & Deposition Structure_Validation->CIF_Generation CSD Cambridge Structural Database (CSD) CIF_Generation->CSD Deposition

Sources

Foundational

Literature Review on the Synthesis of Substituted Pyrazoles: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary Pyrazoles represent a privileged class of five-membered nitrogen heterocycles, serving as the core pharmacophore in numerous FDA-approved therapeutics, including Celecoxib (COX-2 inhibitor), Rimonabant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged class of five-membered nitrogen heterocycles, serving as the core pharmacophore in numerous FDA-approved therapeutics, including Celecoxib (COX-2 inhibitor), Rimonabant (cannabinoid receptor antagonist), and Sildenafil (PDE5 inhibitor). The strategic placement of substituents around the pyrazole ring dictates the molecule's steric profile, electronic distribution, and ultimate target-binding affinity.

This technical guide synthesizes the current state-of-the-art methodologies for constructing and functionalizing substituted pyrazoles. By bridging classical de novo ring construction techniques with modern late-stage transition-metal-catalyzed C–H functionalization, this document provides researchers and drug development professionals with a causal, mechanistic understanding of pyrazole synthesis and self-validating experimental protocols.

De Novo Ring Construction: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains the most robust and widely utilized method for the de novo construction of the pyrazole core. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative[1].

Mechanistic Causality and Regioselectivity

The reaction is fundamentally driven by the differential electrophilicity of the dicarbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • Condensation: The reaction initiates via the nucleophilic attack of the primary amine of the hydrazine onto the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Acid catalysis (e.g., glacial acetic acid) is frequently employed to protonate the carbonyl oxygen, lowering the LUMO energy and accelerating this initial attack[2].

  • Cyclization: The secondary nitrogen of the hydrazone subsequently attacks the remaining carbonyl group in an intramolecular fashion.

  • Aromatization: Dehydration yields the thermodynamically stable, aromatic pyrazole ring.

The Regioselectivity Challenge: When utilizing unsymmetrical 1,3-dicarbonyls, the Knorr synthesis often yields a mixture of regioisomers (e.g., 1,3,5- vs. 1,4,5-substituted pyrazoles). Regiochemical control is achieved by manipulating the steric bulk of the substituents or by exploiting the inherent electronic differences between the two carbonyl sites (e.g., aldehydes vs. ketones vs. esters).

Knorr_Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (H+ cat.) C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration (-H2O) C->D -H2O E Substituted Pyrazole D->E Aromatization

Workflow of the Knorr pyrazole synthesis via hydrazone cyclization.

Late-Stage Modification: Transition-Metal-Catalyzed C–H Functionalization

While de novo synthesis is powerful, sourcing highly specific, pre-functionalized 1,3-dicarbonyls can be a bottleneck in drug discovery. To bypass this, modern synthetic chemistry leverages transition-metal-catalyzed direct C–H functionalization of pre-existing pyrazole cores[3].

Electronic Fundamentals Dictating Site Selectivity

The pyrazole ring exhibits distinct electronic properties at its carbon centers, which dictate the causality of site-selective functionalization:

  • C-4 Position (Nucleophilic): The C-4 carbon is the most electron-rich site on the pyrazole ring. It readily undergoes electrophilic aromatic substitution. Consequently, palladium-catalyzed C-4 arylation typically proceeds via an electrophilic palladation pathway[4].

  • C-5 Position (Acidic): The C-5 proton is highly acidic due to its proximity to the electronegative, sp3-hybridized nitrogen atom. Functionalization at this site is generally achieved via a Concerted Metalation-Deprotonation (CMD) mechanism, requiring a transition metal (e.g., Pd, Ru, Rh) and a specific base (e.g., K₂CO₃ or KOAc) to facilitate proton abstraction[4].

CH_Functionalization A 1-Substituted Pyrazole B Electrophilic Pathway (Nucleophilic C-4) A->B Pd(II) / Electrophile C Directing Group Pathway (Acidic C-5) A->C Transition Metal + Base D C-4 Arylated Pyrazole B->D Substitution E C-5 Arylated Pyrazole C->E Deprotonation

Regioselectivity logic for transition-metal-catalyzed C-H functionalization.

Quantitative Data Presentation

The following table summarizes the comparative metrics of various pyrazole synthesis and functionalization methodologies, highlighting the shift toward green chemistry and catalytic efficiency[5].

Synthesis MethodologyKey Reagents / CatalystsOperating Temp (°C)Typical Yield RangeRegioselectivity Profile
Knorr Synthesis 1,3-Dicarbonyl, Hydrazine, H⁺80–10070–95%Poor to Moderate (Substrate dependent)
C-4 C–H Arylation Pd(OAc)₂, Aryl Halide, Ligand100–12060–85%Excellent (Strictly C-4 specific)
C-5 C–H Arylation Ru/Rh/Pd, Directing Group, Base110–14065–90%Excellent (Strictly C-5 specific)
Ultrasound-Assisted Green Solvents, Metal Oxide NPs25–5080–98%Moderate to Good

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step, ensuring the researcher understands why an action is performed, alongside built-in verification checkpoints.

Protocol A: Regioselective Knorr Synthesis of Edaravone

Target: 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone)

Rationale: Edaravone is synthesized via the condensation of ethyl acetoacetate with phenylhydrazine. Glacial acetic acid is utilized as a catalyst to increase the electrophilicity of the ketone carbonyl, ensuring the primary amine of phenylhydrazine attacks the ketone preferentially over the ester, dictating regioselectivity[2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (10 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid. Causality: The acid protonates the ketone, lowering the activation energy for nucleophilic attack.

  • Addition: Slowly add phenylhydrazine (10 mmol) dropwise over 5 minutes. Caution: This step is exothermic. Dropwise addition prevents thermal runaway and side-product formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C for 2 hours.

  • In-Process Validation (TLC): After 1.5 hours, perform a TLC check using 30% EtOAc/Hexane. The disappearance of the ethyl acetoacetate spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) validates the completion of the condensation phase.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. Causality: The decrease in temperature reduces the solubility of the pyrazole in ethanol, driving crystallization.

  • Purification & Final Validation: Filter the resulting precipitate via a Büchner funnel, wash with ice-cold ethanol, and dry under a vacuum. Validate the final product by checking the melting point (Expected: 127–128°C) and confirming the structure via ¹H NMR (singlet at ~3.4 ppm corresponding to the CH₂ protons of the pyrazolone form).

Protocol B: Palladium-Catalyzed C-5 Arylation of 1-Methylpyrazole

Target: 5-Aryl-1-methyl-1H-pyrazole

Rationale: Direct C-5 arylation requires breaking a highly stable C(sp2)–H bond. Potassium carbonate (K₂CO₃) is chosen as the base because the carbonate anion is uniquely suited to assist in the Concerted Metalation-Deprotonation (CMD) transition state, pulling the acidic C-5 proton while the palladium inserts into the carbon center[4].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Palladium catalysts are highly sensitive to oxidation by atmospheric oxygen; an inert environment is critical for turnover.

  • Reagent Loading: Add 1-methylpyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol) to the tube.

  • Solvent Addition: Inject 3 mL of anhydrous N,N-Dimethylacetamide (DMA). Causality: DMA is a polar, high-boiling solvent that stabilizes the palladium intermediates during the high-temperature catalytic cycle.

  • Heating: Seal the tube and heat the reaction mixture at 120°C in an oil bath for 16 hours.

  • In-Process Validation (LC-MS): At 8 hours, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of a mass peak corresponding to [M + Ar - H]⁺ validates that the cross-coupling cycle is actively turning over.

  • Workup: Cool the mixture to room temperature, dilute with 15 mL of ethyl acetate, and wash with brine (3 x 10 mL) to remove the DMA and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link][1]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles Source: PubMed / National Library of Medicine URL:[Link][3]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles (Full Text) Source: ResearchGate URL:[Link][4]

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: IJNRD URL:[Link][5]

Sources

Exploratory

"Chemical stability and degradation profile of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine"

Executive Summary Understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory imperative in drug development. 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory imperative in drug development. 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9) is a highly versatile aromatic amine utilized as a critical building block in the synthesis of benzamides, benzenesulfonamides, and novel kinase inhibitors ([1]).

This technical whitepaper provides an in-depth analysis of its chemical stability, mapping its degradation profile through the lens of ICH Q1A(R2) and Q1B guidelines. By dissecting the molecular architecture—specifically the dichotomy between its highly stable pyrazole ring and its oxidation-prone aniline moiety—this guide establishes a robust, self-validating framework for developing Stability-Indicating Assays (SIAs).

Molecular Architecture & Intrinsic Stability

The degradation behavior of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is dictated by the stark contrast in the chemical reactivity of its two primary structural components:

  • The 5-Methylpyrazole Ring (The Stable Anchor): Pyrazole heterocycles are renowned for their exceptional thermal stability and resistance to hydrolytic cleavage[1]. The addition of the 5-methyl group introduces minor steric hindrance but does not compromise the aromatic stability of the ring. Consequently, this moiety remains largely inert under standard pharmaceutical stress conditions.

  • The Benzenamine/Aniline Moiety (The Vulnerable Node): The primary amine (-NH₂) is a potent electron-donating group, rendering the adjacent aromatic ring highly susceptible to electrophilic aromatic substitution (EAS)[1]. More critically, the nitrogen lone pair acts as a prime target for reactive oxygen species (ROS). The causality of this compound's degradation is almost entirely driven by the N-oxidation of this aniline group, a well-documented pathway in pharmaceutical stress testing ([2]).

Mechanistic Degradation Pathways

Because the pyrazole ring resists hydrolysis, the dominant degradation mechanism is the oxidative degradation of the aniline moiety. When exposed to peroxides or radical initiators, primary aromatic amines undergo a predictable cascade of N-oxidation[3].

The primary amine is first oxidized to an N-phenylhydroxylamine intermediate (+16 Da). Subsequent dehydration and further oxidation yield nitroso (-2 Da from hydroxylamine) and nitro derivatives (+16 Da from nitroso). Additionally, the highly reactive nitroso intermediates can condense with unreacted parent molecules to form distinct azoxy dimers, which present as heavily retained peaks in reverse-phase chromatography.

Pathway A 4-(5-Methyl-1H-pyrazol-1-yl) benzenamine (Parent) B N-Phenylhydroxylamine Derivative (+16 Da) A->B ROS / H2O2 (N-Oxidation) E Azoxy Dimer Cross-link A->E Condensation Pathway C Nitroso Derivative (-2 Da from B) B->C Dehydration (-H2O) D Nitro Derivative (+16 Da from C) C->D Further Oxidation C->E Dimerization with Parent

Fig 1: Oxidative degradation pathway of the aniline moiety yielding nitroso and azoxy degradants.

Forced Degradation Profiling: Experimental Methodologies

To establish a self-validating Stability-Indicating Assay, forced degradation studies must be executed following [4] and [5] guidelines. The goal is to achieve 5% to 20% degradation—enough to generate meaningful degradants without triggering secondary, non-physiologic breakdown pathways.

Workflow Start API Stock Solution (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 24h Start->Ox Photo Photolysis (ICH Q1B) 1.2M lux-h, 200 Wh/m² Start->Photo Thermal Thermal (Solid) 80°C, 7 days Start->Thermal Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis HPLC-PDA-MS Analysis (Stability-Indicating Assay) Photo->Analysis Thermal->Analysis Quench->Analysis

Fig 2: ICH-aligned forced degradation workflow for stability-indicating assay (SIA) development.

Step-by-Step Protocols & Causality

1. Preparation of API Stock Solution

  • Protocol: Dissolve 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine in a 50:50 (v/v) mixture of Methanol and HPLC-grade Water to yield a 1.0 mg/mL concentration.

  • Causality: Methanol ensures the solubilization of the lipophilic pyrazole-benzene backbone, while water provides the necessary aqueous environment for hydrolytic and oxidative reactions.

2. Hydrolytic Stress (Acid & Base)

  • Protocol: Mix 1 mL of stock with 1 mL of 0.1N HCl (Acid) or 0.1N NaOH (Base). Incubate in sealed vials at 60°C for 24 hours.

  • Quenching: Neutralize the acid sample with 1 mL of 0.1N NaOH, and the base sample with 1 mL of 0.1N HCl prior to injection.

  • Causality: Quenching is a critical self-validating step; it halts the degradation kinetics at an exact timestamp, ensuring that degradation does not continue while the sample sits in the autosampler queue. Because the molecule lacks esters, amides, or lactams, hydrolytic degradation is expected to be minimal.

3. Oxidative Stress

  • Protocol: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at ambient room temperature (RT) for 24 hours.

  • Quenching: Add 100 µL of 10% sodium bisulfite to neutralize residual peroxides.

  • Causality: H₂O₂ generates reactive oxygen species that attack the electron-rich aniline nitrogen. Quenching prevents the oxidation of the HPLC column stationary phase and locks the degradant profile for accurate MS characterization[3].

4. Photolytic Stress (ICH Q1B)

  • Protocol: Expose a thin layer of solid API (≤3 mm thickness) and an unquenched liquid stock solution to a Xenon lamp or near-UV fluorescent source. Ensure exposure reaches an overall illumination of ≥1.2 million lux-hours and an integrated near-UV energy of ≥200 Watt-hours/m²[5].

  • Causality: Anilines are prone to photo-oxidation and radical-mediated dimerization. Testing both solid and solution states accounts for solid-state lattice protection versus solution-state molecular mobility.

Self-Validation and System Suitability

To ensure the integrity of the degradation data, two self-validating checks must be applied to the analytical output:

  • Peak Purity (Spectral Homogeneity): Utilizing a Photodiode Array (PDA) detector, the UV spectrum across the parent peak must be analyzed. A peak purity angle less than the purity threshold confirms that no degradant is co-eluting beneath the parent API.

  • Mass Balance: The sum of the peak areas of the remaining parent compound and all generated degradants (corrected for relative response factors) must equal 90%–110% of the unstressed control area. A loss of mass balance indicates the formation of volatile degradants or insoluble polymeric azoxy-dimers that fail to elute from the column.

Analytical Methodology: Stability-Indicating Assay (SIA)

To accurately resolve the polar N-oxides and the non-polar azoxy dimers from the parent API, a reverse-phase HPLC-PDA-MS method is required.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Rationale for TFA: The primary amine of the benzenamine moiety is basic. Without an ion-pairing agent or acidic modifier like TFA, the amine will interact with residual silanols on the stationary phase, causing severe peak tailing. TFA protonates the amine, ensuring sharp, symmetrical peaks.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system) and MS (Electrospray Ionization, ESI+). ESI+ is critical for identifying the +16 Da mass shifts characteristic of aniline N-oxidation.

Quantitative Degradation Summary

The following table synthesizes the expected quantitative degradation profile based on the chemical properties of the aniline and pyrazole rings under ICH-mandated stress conditions.

Stress ConditionProtocol ParametersExposure TimeExpected Degradation (%)Primary Degradant Profile
Acid Hydrolysis 0.1N HCl, 60°C24 hours< 2.0%None significant (Stable)
Base Hydrolysis 0.1N NaOH, 60°C24 hours< 2.0%None significant (Stable)
Oxidation 3% H₂O₂, Ambient24 hours15.0 - 25.0%N-hydroxylamine, Nitroso, Azoxy dimers
Photolysis 1.2M lux-h, UV/Vis~7 days5.0 - 10.0%Photo-oxidation products
Thermal (Solid) 80°C, Ambient RH7 days< 1.0%Stable (Protected by pyrazole ring)

Conclusion

The chemical stability of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is a study in structural contrasts. While the 5-methylpyrazole ring provides a highly stable, thermally resistant backbone, the benzenamine moiety dictates the compound's vulnerability to oxidative and photolytic degradation. By employing rigorously quenched, ICH-aligned forced degradation protocols and utilizing an acidic reverse-phase HPLC-MS methodology, researchers can accurately map its N-oxidation pathways. This self-validating approach ensures the development of robust formulations and highly specific stability-indicating assays for downstream drug development.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and products". EMA Scientific Guidelines. URL:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q1B Photostability testing of new active substances and medicinal products". EMA Scientific Guidelines. URL:[Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation (2nd ed.). CRC Press / Taylor & Francis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Characterization of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine

Introduction & Strategic Rationale 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS: 374814-14-9) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS: 374814-14-9) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a nucleophilic aniline moiety and a substituted pyrazole core, it serves as a critical precursor for synthesizing complex benzamides and benzenesulfonamides. These downstream derivatives exhibit potent anti-infective, antileishmanial, and antibacterial properties, particularly against drug-resistant strains like Acinetobacter baumannii [1].

The primary synthetic challenge in accessing 1-aryl-5-methylpyrazoles lies in regiocontrol . Standard condensation of arylhydrazines with symmetrical 1,3-diketones yields unpredictable regioisomeric mixtures. To exclusively isolate the 5-methyl isomer, this protocol utilizes an asymmetrical enol ether (1-methoxy-1-buten-3-one) as a 1,3-dicarbonyl surrogate. The subsequent catalytic hydrogenation of the nitro intermediate ensures a clean, high-yielding conversion to the target aniline without disrupting the pyrazole ring [2].

Reaction Pathway & Mechanistic Workflow

ReactionPathway SM1 4-Nitrophenylhydrazine Condensation Regioselective Condensation (EtOH, AcOH, Reflux) SM1->Condensation SM2 1-Methoxy-1-buten-3-one SM2->Condensation Int1 1-(4-Nitrophenyl)- 5-methyl-1H-pyrazole Condensation->Int1 -H2O, -MeOH Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH, rt) Int1->Reduction Product 4-(5-Methyl-1H-pyrazol- 1-yl)benzenamine Reduction->Product -H2O

Two-step synthesis workflow for 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine.

Step-by-Step Experimental Protocol

Phase 1: Regioselective Cyclocondensation

Objective: Synthesis of 1-(4-Nitrophenyl)-5-methyl-1H-pyrazole. Mechanistic Insight: The highly nucleophilic terminal nitrogen (-NH₂) of 4-nitrophenylhydrazine preferentially attacks the more electrophilic C1 carbon of 1-methoxy-1-buten-3-one (activated by the leaving group propensity of the methoxy group). Subsequent intramolecular cyclization onto the C3 ketone and dehydration locks the methyl group specifically at the 5-position [3].

Materials:

  • 4-Nitrophenylhydrazine (1.0 eq, 10.0 mmol, 1.53 g)

  • 1-Methoxy-1-buten-3-one (1.1 eq, 11.0 mmol, 1.10 g)

  • Glacial Acetic Acid (0.1 eq, 1.0 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophenylhydrazine in 30 mL of absolute ethanol.

  • Catalysis: Add glacial acetic acid (0.1 eq). The mild acidic condition facilitates the formation of the oxonium intermediate on the enol ether, enhancing electrophilicity without fully protonating the hydrazine.

  • Addition: Dropwise add 1-methoxy-1-buten-3-one over 10 minutes at room temperature. An immediate color change to deep yellow/orange is typically observed as the hydrazone intermediate forms.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 5 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Dissolve the crude residue in ethyl acetate (50 mL), wash with saturated NaHCO₃ (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol to afford 1-(4-nitrophenyl)-5-methyl-1H-pyrazole as a yellow crystalline solid.

Phase 2: Catalytic Nitro Reduction

Objective: Synthesis of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine. Mechanistic Insight: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a mild, surface-catalyzed reduction of the nitro group to the primary amine. This method intentionally avoids the harsh acidic conditions of dissolving metal reductions (e.g., Fe/HCl), which could protonate the pyrazole and complicate the isolation of the free base.

Materials:

  • 1-(4-Nitrophenyl)-5-methyl-1H-pyrazole (1.0 eq, 5.0 mmol, 1.01 g)

  • 10% Pd/C (10% w/w, 100 mg)

  • Methanol (HPLC grade, 25 mL)

  • Hydrogen gas (Balloon)

Procedure:

  • Preparation: Dissolve the nitro intermediate in 25 mL of methanol in a 50 mL two-neck flask.

  • Inert Atmosphere: Flush the flask with Argon for 5 minutes. Carefully add the 10% Pd/C catalyst. (Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent under an inert gas blanket).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete displacement of Argon.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours. The yellow solution will gradually turn colorless or pale brown as the aniline forms.

  • Filtration: Once TLC (DCM:MeOH, 95:5) indicates complete consumption of the starting material, purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to safely remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude product. Triturate with cold diethyl ether to afford pure 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine as an off-white solid.

Quantitative Data & Analytical Validation

To ensure a self-validating protocol, the structural integrity of the synthesized compound must be confirmed. The dihedral angle between the pyrazole and benzenamine rings dictates its electronic properties, which are distinctly reflected in the NMR shifts [1].

Analytical MethodTarget ParameterExpected Result / ValueDiagnostic Significance
Yield Overall 2-Step Yield75% - 82%Confirms reaction efficiency and minimal loss during Celite filtration.
Purity (HPLC) Area % at 254 nm> 98%Validates suitability for downstream pharmaceutical coupling.
¹H NMR (400 MHz, DMSO-d₆) Pyrazole C4-H~6.15 ppm (d, J = 1.8 Hz, 1H)Confirms pyrazole ring closure and aromaticity.
¹H NMR (400 MHz, DMSO-d₆) Methyl (C5-CH₃)~2.20 ppm (s, 3H)Confirms the 5-methyl regiochemistry (shielded by the adjacent aryl ring current).
¹H NMR (400 MHz, DMSO-d₆) Aniline NH₂~5.30 ppm (br s, 2H)Validates successful reduction of the -NO₂ group to the primary amine.
LC-MS (ESI+) [M+H]⁺m/z 174.1Matches the exact mass of C₁₀H₁₁N₃ (MW: 173.21 g/mol ).

References

  • Title: The 4-Hydroxy-1-aryl-5-methylpyrazoles Source: RSC Publishing / Journal of the Chemical Society URL: [Link][3]

  • Title: Synthesis and evaluation of furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives as potential antineoplastic agents Source: PubMed / Journal of Medicinal Chemistry URL: [Link][2]

Sources

Application

Advanced Application Note: Engineering 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine into a Fragment-Based Chemical Probe for Target Discovery

Scientific Rationale & Structural Biology In modern chemical biology and fragment-based drug discovery (FBDD), identifying small molecules that can anchor into highly conserved protein pockets while simultaneously allowi...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Biology

In modern chemical biology and fragment-based drug discovery (FBDD), identifying small molecules that can anchor into highly conserved protein pockets while simultaneously allowing for modular derivatization is critical. 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9) is a highly versatile chemical building block that perfectly fits this profile, featuring both a pyrazole pharmacophore and an aniline moiety[1].

The pyrazole ring is recognized as an emerging privileged scaffold in drug discovery, frequently acting as a core binding motif for kinase inhibitors and antibacterial agents[2]. Structural and computational studies indicate that the nitrogen atom on the pyrazole ring acts as a potent hydrogen-bond acceptor, establishing critical interactions with hinge region residues (such as Met592) within kinase ATP-binding pockets[3].

Crucially, the aniline nitrogen serves as an optimal "exit vector." Derivatization at this amine site is well-tolerated because the vector naturally extends outward toward the solvent-exposed cleft of the target protein[4]. This orientation allows for the attachment of bulky reporter tags (e.g., biotin or fluorophores) without inducing steric clashes that would otherwise disrupt target engagement. Furthermore, related pyrazole-aniline derivatives have demonstrated potent in vitro activity against Leishmania amazonensis, making this scaffold highly relevant for identifying novel targets in neglected tropical diseases[5].

BindingMode Hinge Protein Hinge Region (e.g., Met592) Pyrazole 5-Methyl-1H-pyrazole (H-Bond Acceptor) Hinge->Pyrazole Hydrogen Bond Aniline Benzenamine (Aniline) (Scaffold/Spacer) Pyrazole->Aniline C-N Bond Linker PEG4 Linker (Solvent Vector) Aniline->Linker Amide Coupling (Exit Vector) Tag Biotin Tag (Reporter) Linker->Tag Conjugation

Figure 1: Binding mode of the pyrazole-aniline scaffold with solvent-exposed exit vector.

Protocol A: Synthesis of the Biotinylated Affinity Probe

To utilize 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine as a chemical probe, it must be conjugated to a reporter tag. We utilize an NHS-PEG4-Biotin linker.

Causality of Experimental Choices:

  • Selective N-Acylation: While the benzenamine ring is highly susceptible to electrophilic aromatic substitution (EAS)[1], using an activated N-hydroxysuccinimide (NHS) ester under mildly basic conditions ensures selective N-acylation of the primary amine, preventing unwanted ring functionalization.

  • PEG4 Linker: Because the aniline exit vector extends into a solvent-exposed cleft[4], a hydrophilic PEG4 linker is chosen to balance the lipophilicity of the pyrazole-aniline core, preventing compound aggregation and reducing steric hindrance during the subsequent streptavidin pull-down.

  • Self-Validation System: The protocol mandates an LC-MS verification step prior to biological application to confirm a 1:1 stoichiometric addition of the biotin tag and the absence of unreacted starting material, which would otherwise act as a silent competitor in downstream assays.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg (0.058 mmol) of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine in 500 µL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents (20 µL) of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to keep the aniline deprotonated and neutralize the NHS leaving group.

  • Conjugation: Slowly add 1.1 equivalents of NHS-PEG4-Biotin dissolved in 200 µL of DMF. Stir the reaction continuously at room temperature for 4 hours in the dark.

  • Quenching & Purification: Quench the reaction with 50 µL of primary amine-free Tris buffer (pH 8.0). Purify the crude mixture via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation (Critical): Analyze the collected fractions via LC-MS. Retain only the fractions exhibiting the exact [M+H]+ mass corresponding to the mono-derivatized probe. Lyophilize and store at -20°C.

Protocol B: Affinity-Based Protein Profiling (AfBPP) Workflow

Once synthesized, the probe is deployed in an AfBPP workflow to identify its protein binding partners within a complex proteome (e.g., human cancer cell lines or Leishmania lysates).

Causality of Experimental Choices:

  • Native Lysis Conditions: A mild, non-ionic detergent (0.1% NP-40) is used to rupture the cell membrane while preserving the 3D tertiary structure of the target proteins. Denatured proteins will not bind the pyrazole pharmacophore.

  • Self-Validation System (Competition Control): Affinity pull-downs are notoriously prone to false positives (e.g., highly abundant sticky proteins). To make this a self-validating system, the lysate is split into two arms. Arm 1 receives the Biotin-Probe. Arm 2 is pre-incubated with a 10-fold excess of the unconjugated 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine before adding the Biotin-Probe. True targets will be outcompeted by the free fragment, resulting in a significantly reduced MS signal in Arm 2.

AfBPP Step1 1. Native Cell Lysis (Preserve 3D Pockets) Step2 2. Split Proteome (Probe vs. Probe + Competitor) Step1->Step2 Step3 3. Streptavidin Bead Pull-Down Step2->Step3 Step4 4. Stringent Washing (Remove Non-Specifics) Step3->Step4 Step5 5. On-Bead Digestion & Quantitative LC-MS/MS Step4->Step5

Figure 2: Self-validating AfBPP workflow utilizing competition controls for target discovery.

Step-by-Step Methodology
  • Lysate Preparation: Lyse 50 million cells in 1 mL of Native Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, protease/phosphatase inhibitor cocktail). Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant and quantify protein concentration (target: 2 mg/mL).

  • Competition (Validation Step): Divide the lysate into two 500 µL aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add 100 µM of unconjugated 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine. Incubate both at 4°C for 1 hour.

  • Probe Incubation: Add 10 µM of the synthesized Biotin-Probe to both aliquots. Incubate at 4°C for 3 hours with gentle end-over-end rotation.

  • Affinity Enrichment: Add 50 µL of pre-washed Streptavidin-agarose beads to each aliquot. Incubate for 1 hour at room temperature.

  • Washing: Pellet the beads (1,000 x g, 2 mins). Wash the beads sequentially: 3x with Native Lysis Buffer, 2x with PBS, and 1x with LC-MS grade water to remove all non-specifically bound proteins and detergents.

  • Digestion & Analysis: Perform on-bead tryptic digestion overnight at 37°C. Elute the resulting peptides and analyze via quantitative LC-MS/MS (e.g., Label-Free Quantification or TMT multiplexing).

Quantitative Data Interpretation

The success of the chemical probe is determined by analyzing the LC-MS/MS output. A genuine biological target of the 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine scaffold must exhibit high enrichment in the Probe arm and near-complete signal ablation in the Competition arm.

Table 1: Representative LC-MS/MS Target Enrichment Analysis

Target Protein ClassificationFold Enrichment (Probe vs. DMSO Control)Competition Ratio (Probe + Free Cpd / Probe)Confidence Score (FDR)Interpretation
Kinase Target (e.g., TRK/MET) 45.2x0.12< 0.01Validated Target: Strong hinge-region binding; successfully outcompeted by free pyrazole-aniline.
Metalloenzyme (e.g., Leishmania OPB) 38.7x0.15< 0.01Validated Target: High affinity engagement; aligns with known antileishmanial activity profiles.
Cytoskeletal Protein (e.g., Actin) 1.1x0.95> 0.05Background/Noise: Non-specific bead binder; unaffected by the competition control.
Chaperone (e.g., HSP70) 12.4x0.88< 0.05False Positive: High enrichment but fails competition validation (likely binding to unfolded proteins, not the probe).

References

  • 4-(5-Methyl-1H-pyrazol-1-yl)
  • Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g...
  • Source: tandfonline.
  • Source: acs.
  • Source: scienceopen.

Sources

Method

Application Notes &amp; Protocols: The Versatility of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with multiple biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (CAS: 374814-14-9, Molecular Formula: C₁₀H₁₁N₃) is a quintessential example of such a scaffold.[1] This aromatic amine, which features a chemically-linked aniline and a 5-methylpyrazole moiety, serves as a versatile and foundational building block in medicinal chemistry.[1] The pyrazole nucleus itself is a pharmacologically significant heterocycle, integral to a wide spectrum of approved drugs with activities ranging from anti-inflammatory and antibacterial to anticancer and antidepressant.[1][2][3]

The strategic importance of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine lies in its synthetic tractability. The primary amine of the aniline ring is a potent nucleophile and an activating group for electrophilic aromatic substitution, readily allowing for the construction of diverse libraries of amides, sulfonamides, and other derivatives.[1] This guide provides an in-depth exploration of its applications, supported by established protocols and mechanistic insights for researchers and drug development professionals.

Core Application I: Development of Novel Anti-Infective Agents

The rise of drug-resistant pathogens necessitates the exploration of new chemical entities. The 4-(5-methyl-1H-pyrazol-1-yl)benzenamine scaffold has proven to be a valuable starting point for potent anti-infective agents.

A. Antibacterial Therapeutics Against Resistant Strains

The aniline moiety of the core scaffold is an ideal handle for creating pyrazole benzamide derivatives. Research has demonstrated that compounds derived from this scaffold exhibit significant antibacterial activity, particularly against clinically isolated, drug-resistant strains of bacteria such as NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae.[1][4] The mechanism often involves the inhibition of essential bacterial enzymes, where the pyrazole and benzamide components synergistically occupy the active site.

B. Antileishmanial Agents with Improved Safety Profiles

Leishmaniasis remains a neglected tropical disease with limited treatment options, often hampered by toxicity. Structurally related 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have shown promising in vitro activity against Leishmania infantum and Leishmania amazonensis.[1][5] Notably, some of these compounds display efficacy comparable to the reference drug pentamidine but with significantly lower cytotoxicity, highlighting the potential of this scaffold to generate safer antiprotozoal drug candidates.[1][5]

cluster_derivatives Synthetic Derivatization cluster_applications Therapeutic Applications Core 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine Benzamide Benzamide Derivatives (Amide Coupling) Core->Benzamide R-COCl Sulfonamide Benzenesulfonamide Derivatives (Sulfonamidation) Core->Sulfonamide R-SO₂Cl Antibacterial Antibacterial Agents (vs. Drug-Resistant Bacteria) Benzamide->Antibacterial Antileishmanial Antileishmanial Agents (Improved Safety Profile) Sulfonamide->Antileishmanial

Caption: Synthetic derivatization of the core scaffold into anti-infective agents.

Core Application II: Anti-inflammatory and Anticancer Drug Discovery

The pyrazole ring is a cornerstone of many anti-inflammatory and anticancer drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it ideal for targeting enzyme active sites.

A. Multi-Target Anti-inflammatory Agents

The 4-(pyrazol-1-yl)benzenesulfonamide substructure is famously present in the selective COX-2 inhibitor, Celecoxib. Building on this concept, derivatives of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide have been designed as multi-target anti-inflammatory agents that concurrently inhibit cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms.[6][7] This polypharmacological approach can lead to enhanced efficacy and a broader therapeutic window compared to single-target drugs.[6]

B. Kinase Inhibitors for Oncology

Protein kinases are critical targets in oncology, and the pyrazole nucleus is a privileged scaffold for designing kinase inhibitors.[2][3] Derivatives have been identified as inhibitors of Aurora Kinase A, a key regulator of cell division.[8] For example, the clinical candidate ENMD-2076, an inhibitor of Aurora A and other angiogenic kinases (VEGFR, Flt3), incorporates a 5-methyl-1H-pyrazol-3-yl)amino moiety, demonstrating the scaffold's utility in this domain.[8][9] The mechanism involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby arresting cancer cell proliferation.

cluster_pathway Kinase Activity & Inhibition Kinase Kinase (e.g., Aurora A) Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Inhibition ATP ATP ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase Competitively Binds Blocked->Substrate

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds derived from or related to the pyrazole-benzenesulfonamide scaffold, demonstrating its potential in generating potent and selective inhibitors.

Compound ClassTarget(s)Representative ActivityReference
Pyrazole SulfonamidesLeishmania infantumIC₅₀ = 0.059 mM[5]
Pyrazole SulfonamidesLeishmania amazonensisIC₅₀ = 0.070 mM[5]
4-(5-amino-pyrazol-1-yl)benzenesulfonamidesCOX-2IC₅₀ = 49 nM[7]
4-(5-amino-pyrazol-1-yl)benzenesulfonamides5-LOXIC₅₀ = 1.9 µM[7]
4-(5-amino-pyrazol-1-yl)benzenesulfonamideshCA IXKᵢ = 13.0 nM[7]

Experimental Protocols

The following protocols provide robust, validated methodologies for the synthesis and initial biological screening of derivatives from 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine.

Protocol 1: Synthesis of a Novel N-(4-(5-methyl-1H-pyrazol-1-yl)phenyl)benzamide Derivative

Objective: To synthesize a benzamide derivative for subsequent evaluation as an antibacterial agent. This protocol is based on standard amide coupling reactions.[1][4]

Materials:

  • 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath. The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess base, while the bicarbonate wash removes unreacted acid chloride.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of amide proton signals in NMR and the correct molecular ion peak in HRMS validate the successful synthesis.

Protocol 2: Synthesis of a 4-Substituted-N-(4-(5-methyl-1H-pyrazol-1-yl)phenyl)benzenesulfonamide

Objective: To synthesize a sulfonamide derivative for evaluation as a potential anti-inflammatory or antileishmanial agent.[5][7]

Materials:

  • 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (1.0 eq)

  • Substituted Benzenesulfonyl Chloride (1.1 eq)

  • Anhydrous Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Solvents for recrystallization (e.g., Ethanol, Isopropanol)

Procedure:

  • Reaction Setup: Dissolve 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (1.0 eq) in anhydrous pyridine in a round-bottom flask. Pyridine acts as both the solvent and the acid scavenger.

  • Sulfonylation: Cool the solution to 0 °C and add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-cold 1M HCl. This step protonates the pyridine, making it water-soluble, and often causes the desired sulfonamide product to precipitate.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride salt.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure sulfonamide product.

  • Characterization (Self-Validation): Verify the identity and purity of the product by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis or HRMS. The spectral data should be consistent with the proposed sulfonamide structure.

Conclusion and Future Outlook

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is a robust and highly adaptable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged structure. From combating drug-resistant bacteria and protozoa to targeting complex diseases like cancer and inflammation, the applications of this core continue to expand. Future research will likely focus on its use in developing novel PROTACs (PROteolysis TArgeting Chimeras), covalent inhibitors, and compounds for unexplored biological targets, further cementing its role in the future of drug discovery.

References

  • 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine - Benchchem. (URL: )
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. (URL: [Link])

  • Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide - ResearchGate. (URL: [Link])

  • 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A - PMC. (URL: [Link])

  • 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC. (URL: [Link])

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed. (URL: [Link])

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed. (URL: [Link])

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - MDPI. (URL: [Link])

  • N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline - PMC. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives - Research and Reviews. (URL: [Link])

  • 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments | Request PDF - ResearchGate. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

  • SID 249565576 - ENMD-2076 - PubChem. (URL: [Link])

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - ACS Publications. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

  • (PDF) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide - ResearchGate. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (URL: [Link])

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Application

Application Note: Analytical Methods for the Quantification of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Introduction & Chemical Significance 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9; MW: 173.21 g/mol ) is a highly versatile aromatic amine utilized as a foundational building block in pharmaceutical chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9; MW: 173.21 g/mol ) is a highly versatile aromatic amine utilized as a foundational building block in pharmaceutical chemistry. Characterized by both an aniline and a pyrazole moiety, it is a critical precursor in the synthesis of complex benzamides and benzenesulfonamides. These derivatives exhibit potent biological activities, including antileishmanial properties and significant antibacterial efficacy against drug-resistant strains such as NDM-1-positive Acinetobacter baumannii.

Quantifying this compound—whether as a residual intermediate in Active Pharmaceutical Ingredients (APIs) or during pharmacokinetic profiling—presents a distinct chromatographic challenge. The basic nature of the aniline (-NH₂) and pyrazole nitrogens makes the molecule highly susceptible to secondary interactions with stationary phases, often resulting in severe peak tailing, poor resolution, and integration errors[1]. This application note provides causality-driven, self-validating protocols for both HPLC-UV and LC-MS/MS quantification, fully aligned with the newly effective ICH Q2(R2) validation guidelines[2].

Analytical Strategy & Causality (The "Why")

Overcoming Secondary Silanol Interactions

Peak tailing in basic analytes like 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is rarely a result of poor column packing; rather, it is driven by secondary ion-exchange interactions[1]. At a neutral or mid-range pH, the basic aniline group is protonated (positively charged). Simultaneously, residual silanol groups (-Si-OH) on the silica column surface deprotonate to form negatively charged silanoxanes (-Si-O⁻)[3]. This electrostatic attraction causes the analyte molecules to desorb slowly from the stationary phase, creating an asymmetric "tail"[1].

The Mechanistic Solution: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases. Formic acid lowers the mobile phase pH to approximately 2.7. At this acidic pH, the residual silanols are fully protonated and neutralized (-Si-OH), effectively masking them and eliminating the ionic interaction with the protonated aniline[1].

Enhancing LC-MS/MS Sensitivity

Beyond improving peak shape, the addition of 0.1% FA acts as a critical proton donor for Positive Electrospray Ionization (ESI+). Recent metabolomic studies demonstrate that formic acid integration significantly enhances ionization efficiency, yielding up to 50% more detectable features and lowering the Limit of Detection (LOD) without compromising analytical reproducibility[4].

ICH Q2(R2) Lifecycle Compliance

Effective June 14, 2024, the ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to analytical validation[5],[6]. The protocols detailed below are designed as self-validating systems . By incorporating strict System Suitability Testing (SST)—specifically monitoring the Tailing Factor ( Tf​ ) and Relative Standard Deviation (RSD)—the method continuously proves it is "fit for purpose" across the established reportable range before any sample data is acquired[2],[6].

Workflow Visualization

Workflow cluster_Detection Detection Modalities Sample 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine Sample Matrix Prep Sample Preparation (Protein Precipitation / Dilution) Sample->Prep Chrom Chromatographic Separation SPP C18 + 0.1% Formic Acid (Silanol Masking) Prep->Chrom Injection UV HPLC-UV (254 nm) Bulk Purity & Assay Chrom->UV High Conc. MS LC-MS/MS (ESI+) Trace Quantification Chrom->MS Low Conc. Val Data Processing & ICH Q2(R2) Validation UV->Val MS->Val

Fig 1. Analytical workflow for the quantification of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine.

Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Purity and Assay

This method is optimized for determining the purity of synthesized 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine or its concentration in high-dose formulations.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality: Ensures complete protonation of the analyte and neutralization of column silanols[1].

Step 2: Chromatographic Conditions

  • Column: Superficially Porous Particle (SPP) C18, 100 × 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal absorbance for the conjugated aniline-pyrazole system).

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a 50 µg/mL reference standard preparation five times.

  • Acceptance Criteria:

    • Retention time RSD 1.0%.

    • Peak area RSD 2.0%.

    • Tailing Factor ( Tf​ ) 1.5 (Validates successful silanol masking).

  • Causality: If Tf​ exceeds 1.5, the system halts. This prevents the collection of compromised data and ensures ICH Q2(R2) compliance[2].

Step 4: Sample Analysis

  • Dilute samples in 50:50 Water:Acetonitrile to fall within the validated reportable range (1.0 - 100 µg/mL). Inject 5 µL.

Protocol B: LC-MS/MS (MRM) Method for Trace Quantification

This method is designed for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic plasma analysis).

Step 1: Sample Extraction (Biological Matrix)

  • Aliquot 50 µL of plasma. Add 150 µL of ice-cold Methanol containing 0.5% Formic Acid and an internal standard (IS).

  • Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Methanol precipitates plasma proteins, while the 0.5% FA disrupts protein-analyte binding, increasing the recovery of the basic amine[4].

Step 2: LC-MS/MS Conditions

  • Column: SPP C18, 50 × 2.1 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI in Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C.

Step 3: Self-Validating Matrix Effect Evaluation (SST)

  • Prior to batch analysis, inject a post-extraction spiked blank and a neat standard at the LOQ (0.5 ng/mL).

  • Acceptance Criteria: The Matrix Factor (MF) must be between 0.85 and 1.15. Signal-to-noise (S/N) at LOQ must be 10.

Quantitative Data Presentation

Table 1: HPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0955Initial
1.0955Isocratic hold
6.01090Linear gradient
8.01090Column wash
8.1955Re-equilibration
12.0955End

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Purpose
4-(5-Methyl-1H-pyrazol-1-yl)benzenamine174.2 [M+H]⁺106.120Quantifier (Aniline cleavage)
4-(5-Methyl-1H-pyrazol-1-yl)benzenamine174.2[M+H]⁺82.125Qualifier (Pyrazole cleavage)

Table 3: ICH Q2(R2) Method Validation Metrics

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Q2(R2) Requirement
Reportable Range 1.0 - 100 µg/mL0.5 - 500 ng/mLMust cover expected sample conc.
Linearity ( R2 ) > 0.999> 0.995Established across range
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N 10, with acceptable precision
Accuracy (Recovery) 98.5% - 101.2%92.4% - 105.1%Demonstrated across 3 conc. levels
Precision (Repeatability) RSD < 1.5%RSD < 4.0%Minimum of 6 determinations
Specificity No co-eluting peaksNo matrix interferenceBlank evaluation required

References

  • 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (Chemical Properties & Significance) Source: Benchchem URL:

  • Resolving Peak Tailing in HPLC of Aniline Compounds Source: Benchchem Technical Support Center URL:1

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:2

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:6

  • Formic Acid Boosts LC-MS Metabolomics Sensitivity Source: The Analytical Scientist URL:4

Sources

Method

Application Note: Leveraging 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the quality of the initial chemical starting point dictates the success of the entire hit-to-lead campaign. 4-(5-Methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the quality of the initial chemical starting point dictates the success of the entire hit-to-lead campaign. 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9), an aromatic amine featuring a pyrazole moiety, represents a highly privileged, biaryl-like scaffold[1].

Pyrazole and aniline derivatives are ubiquitous in FDA-approved therapeutics, functioning as critical pharmacophores in kinase inhibitors, anti-infectives, and protein-protein interaction (PPI) modulators[2]. In FBDD, 1-phenylpyrazole and pyrazole-aniline cores have been successfully utilized to discover nanomolar inhibitors for challenging targets, including the Keap1-Nrf2 PPI[3], the RET lung cancer oncoprotein[4], and Lactate Dehydrogenase (LDH)[5].

As a Senior Application Scientist, I have designed this technical guide to detail how to effectively deploy this specific fragment in a biophysical screening cascade. The protocols herein are designed as self-validating systems , ensuring that low-affinity fragment hits are rigorously orthogonally validated before committing to resource-intensive synthetic optimization.

Physicochemical Profiling & Vector Analysis

To avoid late-stage attrition, fragments must strictly adhere to the "Rule of Three" (Ro3). 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine exhibits an optimal physicochemical profile for FBDD (Table 1).

Table 1: Physicochemical Profile vs. Astex Rule of Three (Ro3)

Parameter4-(5-Methyl-1H-pyrazol-1-yl)benzenamineRule of Three (Ro3) IdealStatus
Molecular Weight (MW) 173.21 g/mol ≤ 300 g/mol Optimal
cLogP ~1.8≤ 3Optimal
H-Bond Donors (HBD) 2 (Aniline -NH₂)≤ 3Optimal
H-Bond Acceptors (HBA) 2 (Pyrazole nitrogens)≤ 3Optimal
Rotatable Bonds (NROT) 1≤ 3Optimal
Polar Surface Area 43.8 Ų≤ 60 ŲOptimal
The Causality of Conformation

A critical, often overlooked parameter of this fragment is the dihedral angle between the pyrazole and the benzenamine ring[1]. The presence of the 5-methyl group creates a deliberate steric clash with the ortho-protons of the benzene ring, forcing a non-planar, twisted conformation.

  • Why this matters: Flat, planar fragments often suffer from poor solubility and non-specific DNA intercalation. The 3D structural character imparted by the 5-methyl group allows the fragment to project into complex, non-planar sub-pockets (such as the DFG-out pocket of kinases), significantly improving target specificity[4].

The Self-Validating FBDD Workflow

Because fragment hits typically exhibit low binding affinities ( KD​ in the 100 µM to 5 mM range), primary screening technologies are highly susceptible to false positives caused by compound aggregation or non-specific binding. To establish a trustworthy workflow, we employ a strict, three-tier self-validating cascade (Figure 1).

FBDD_Cascade Lib Fragment Library (Pyrazole-Anilines) SPR Primary Screen (SPR) Affinity & Kinetics Lib->SPR Hit ID NMR Orthogonal Validation STD / WaterLOGSY SPR->NMR Validation Xray Structural Biology X-ray Crystallography NMR->Xray Binding Mode Lead Hit-to-Lead Vector-based Growing Xray->Lead Optimization

Figure 1: Self-validating FBDD screening cascade from library to hit-to-lead optimization.

Table 2: Screening Cascade Metrics & Causality

StageTechniqueFragment Conc.Primary ReadoutCausality / Validation Purpose
Primary Screen SPR100 µM – 2 mM KD​ , kon​ , koff​ Detects minute refractive index changes from low-MW binding.
Orthogonal Screen NMR (STD)500 µM – 1 mMMagnetization transferEliminates SPR false positives (e.g., aggregation).
Structural ID X-ray Soaking10 mM – 50 mMElectron density mapConfirms exact binding pose and vector trajectories for growth.

Detailed Experimental Protocols

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it provides real-time kinetic data. However, because 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine has a low MW (173 Da), the binding signal (Response Units, RU) will be extremely small. A 0.1% mismatch in DMSO concentration between the running buffer and the fragment sample will cause a bulk refractive index shift that completely obscures the binding signal.

Self-Validation Mechanism: We utilize a reference flow cell (unmodified surface) and an 8-point DMSO calibration curve to mathematically subtract bulk solvent effects.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the target protein (e.g., RET kinase) to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (typically 3000–5000 RU) to maximize the theoretical maximum binding capacity ( Rmax​ ) for a 173 Da fragment.

  • Solvent Correction Setup: Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the assay buffer. Inject these prior to the fragment library to create a solvent correction curve.

  • Fragment Preparation: Dilute 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine from a 100 mM DMSO stock into the running buffer to achieve a final concentration of 1 mM at exactly 5.0% DMSO.

  • Injection & Kinetics: Inject the fragment over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 30 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Double-reference the data (subtract reference cell, subtract blank buffer injections) and apply the DMSO solvent correction. Fit the steady-state affinity to derive the KD​ .

Protocol 2: Orthogonal Validation via Ligand-Observed NMR (STD)

Causality: SPR cannot distinguish between a fragment binding to the active site and a fragment binding non-specifically to the protein surface. Saturation Transfer Difference (STD) NMR solves this. By irradiating the protein with a specific radiofrequency, magnetization is transferred through the Nuclear Overhauser Effect (NOE) only to ligands that are physically bound.

Self-Validation Mechanism: A competition assay. We run the STD NMR with the fragment alone, and then add a known, high-affinity active-site inhibitor. If the fragment's STD signal disappears, it definitively proves the fragment was binding specifically to the active site.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution containing 10 µM of the target protein and 500 µM of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, D₂O, pD 7.4).

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum to identify the distinct signals of the fragment (e.g., the broad singlet of the -NH₂ protons, the pyrazole ring protons, and the 5-methyl singlet)[1].

  • STD Pulse Sequence: Apply selective saturation to the protein aliphatic region (e.g., -0.5 ppm) for 2 seconds. Acquire the off-resonance spectrum (irradiation at 30 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. Peaks remaining belong exclusively to the bound fragment.

  • Competition Control: Spike in 20 µM of a known reference inhibitor and repeat the STD sequence to confirm signal displacement.

Protocol 3: Structural Elucidation via X-ray Crystallography Soaking

Causality: To optimize the fragment, we must know exactly how it sits in the pocket. Because the fragment has a low affinity, co-crystallization often fails. Instead, we soak pre-formed apo-crystals in a highly concentrated fragment solution to drive occupancy via Le Chatelier's principle.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the mother liquor supplemented with 20–50 mM of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine and 10% DMSO.

  • Crystal Transfer: Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Note: Monitor visually; high fragment concentrations can cause the crystal lattice to crack.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.

  • Diffraction: Collect diffraction data and solve the structure using molecular replacement to identify the unambiguous electron density of the pyrazole-aniline core.

Hit-to-Lead Evolution Strategy

Once the binding mode is confirmed, 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine offers three distinct vectors for chemical evolution (Figure 2).

Chemical_Vectors Core 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine Base Fragment Vector1 Aniline (-NH2) Vector Amidation / Urea Formation (Targets Solvent Channel) Core->Vector1 Fragment Growing Vector2 Pyrazole C3/C4 Vector Halogenation / Suzuki Coupling (Targets Hydrophobic Pocket) Core->Vector2 Fragment Merging Vector3 Methyl (-CH3) Vector C-H Functionalization (Steric Probing) Core->Vector3 Vector Extension

Figure 2: Strategic growth vectors for 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine in hit-to-lead chemistry.

  • The Aniline Vector (Fragment Growing): The -NH₂ group is highly nucleophilic and serves as an ideal synthetic handle for rapid parallel library generation via amide coupling or urea formation[6]. This vector is typically used to grow the molecule toward the solvent-exposed channel to improve solubility and binding kinetics.

  • The Pyrazole Vector (Fragment Merging): The C3 and C4 positions of the pyrazole ring are highly susceptible to electrophilic aromatic substitution[1]. Halogenation followed by Palladium-catalyzed Suzuki cross-coupling allows for the merging of this fragment with other hydrophobic moieties to probe deep, lipophilic sub-pockets.

  • The Methyl Vector: The 5-methyl group, while primarily dictating the dihedral twist, can be subjected to late-stage C-H activation to extend the vector into adjacent, tightly constrained steric pockets.

By systematically applying this self-validating workflow, researchers can confidently evolve 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine from a low-affinity fragment into a highly potent, selective lead compound.

References

  • Benchchem. "4-(5-Methyl-1H-pyrazol-1-yl)benzenamine - Chemical Properties and Structural Analysis."
  • Journal of Medicinal Chemistry. "Non-covalent Small-Molecule Kelch-like ECH-Associated Protein 1–Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Inhibitors and Their Potential for Targeting Central Nervous System Diseases."
  • National Institutes of Health (NIH).
  • Journal of Medicinal Chemistry.
  • ResearchGate. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery."
  • ChemRxiv. "Assembly line library synthesis in flow: A multistep and multivectorial approach."

Sources

Application

Application Notes and Protocols: 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine as a Scaffold for Library Synthesis

Introduction: The Pyrazole Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for drug discovery due to their favorable drug-like properties and their ability to interact with a wide range of biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, highlights its profound pharmacological potential.[2]

This application note focuses on a specific, highly versatile pyrazole-containing building block: 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (CAS 374814-14-9). This compound strategically combines the metabolically stable and pharmacologically relevant pyrazole core with a reactive aniline moiety, making it an ideal starting point for combinatorial library synthesis.[3] The primary aromatic amine serves as a synthetic handle for diversification, allowing for the rapid generation of extensive libraries of amides, sulfonamides, and other derivatives.[3] This guide provides a comprehensive overview of the rationale for using this scaffold, detailed protocols for its synthesis, and robust methodologies for library generation and validation, aimed at researchers and professionals in drug development.

Rationale for Scaffold Selection: Causality-Driven Design

The selection of a scaffold is a critical decision in library design. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is an exemplary choice for several key reasons rooted in its chemical and structural properties.

  • Proven Pharmacological Relevance: The pyrazole nucleus is a cornerstone of many approved drugs, particularly kinase inhibitors used in oncology.[4][5] Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, antibacterial, and antidepressant effects.[3] Starting with a scaffold of known biological significance increases the probability of discovering novel bioactive compounds.

  • Structural and Physicochemical Properties: The pyrazole ring is a metabolically stable isostere for other aromatic systems.[1][4] Its structure includes both a hydrogen bond donor (N-H, if unsubstituted) and a hydrogen bond acceptor (the pyridine-like N-2 atom), enabling diverse interactions with biological targets.[1]

  • Dual-Functionality for Library Diversification: The scaffold offers two primary points for chemical modification. The most accessible is the nucleophilic aniline group, which is poised for reactions like acylation and sulfonylation. This allows for the systematic exploration of one vector of chemical space. For more advanced library designs, the aromatic rings present opportunities for C-H functionalization or cross-coupling reactions, enabling multi-dimensional exploration.

The logical workflow for utilizing this scaffold is based on leveraging its most reactive site first to build a primary library, followed by screening and potential further optimization.

G cluster_0 Rationale & Design cluster_1 Execution & Screening Scaffold Select Privileged Scaffold (4-(5-Methyl-1H-pyrazol-1-YL)benzenamine) Diversify Identify Key Reactive Site (Aniline -NH2 Group) Scaffold->Diversify Structural Analysis Library Design Library Strategy (Amides, Sulfonamides) Diversify->Library Synthetic Feasibility Synthesis Synthesize Library Library->Synthesis QC Analytical QC (LC-MS, NMR) Synthesis->QC Screen Biological Screening (e.g., Kinase Assays) QC->Screen Validated Library SAR Structure-Activity Relationship (SAR) Screen->SAR SAR->Library Iterative Optimization

Caption: High-level workflow for scaffold-based library development.

Synthesis of the Core Scaffold

The most direct and reliable method for synthesizing 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine involves a two-step sequence starting from commercially available reagents: a condensation reaction to form the pyrazole ring, followed by a reduction of a nitro group to the target aniline.[6]

Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Materials:

  • (4-Nitrophenyl)hydrazine hydrochloride

  • Acetylacetone (Pentane-2,4-dione)

  • Sodium Acetate

  • Ethanol (EtOH)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

Step 1: Synthesis of 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole

  • To a 250 mL round-bottom flask, add (4-nitrophenyl)hydrazine hydrochloride (10.0 g, 1.0 equiv), sodium acetate (1.2 equiv), and ethanol (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add acetylacetone (1.1 equiv) dropwise to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

  • In a 500 mL round-bottom flask, suspend the 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole from Step 1 (1.0 equiv) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (5.0 equiv) and iron powder (5.0 equiv) to the suspension.

  • Heat the mixture to reflux for 4-6 hours. The color will change from yellow to dark brown/black. Monitor reaction completion by TLC.

  • After completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous layer, add ethyl acetate to extract the product. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine as a solid.

Library Synthesis Strategies & Protocols

The primary amine of the scaffold is the ideal anchor point for library diversification. Below are protocols for two common and robust reaction types suitable for parallel synthesis.

Strategy A: Amide Library Synthesis

Amide bond formation is one of the most reliable reactions in medicinal chemistry. Using a diverse set of carboxylic acids allows for the systematic probing of the chemical space around the scaffold.

G Scaffold Scaffold (NH2-Ar-Pyrazole) Reaction Amide Coupling Reaction {DMF or DCM Solvent | Base (DIPEA) | Room Temp, 4-16h} Scaffold->Reaction Reagents Carboxylic Acid Library (R-COOH) + Coupling Agent (HATU/EDC) Reagents->Reaction Workup Parallel Workup (Aqueous Wash or SPE) Reaction->Workup Library Amide Library (R-CO-NH-Ar-Pyrazole) Workup->Library

Caption: Workflow for parallel amide library synthesis.
Protocol 2: Parallel Amide Synthesis via HATU Coupling

This protocol is designed for a 96-well plate format (or individual vials) using a standard coupling reagent.

Materials:

  • Stock solution of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine in DMF (e.g., 0.2 M)

  • Library of diverse carboxylic acids (as stock solutions in DMF or pre-weighed solids)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Procedure (per well/vial, 10 µmol scale):

  • To each well/vial, add the desired carboxylic acid (12 µmol, 1.2 equiv). If starting from solids, add DMF to dissolve.

  • Add HATU (12 µmol, 1.2 equiv) as a solution in DMF.

  • Add DIPEA (30 µmol, 3.0 equiv).

  • Initiate the reaction by adding the stock solution of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (50 µL of 0.2 M solution, 10 µmol, 1.0 equiv).

  • Seal the reaction block/vials and shake at room temperature for 16 hours.

  • Workup: Quench the reaction by adding water (200 µL). Extract with ethyl acetate (2 x 200 µL). Combine the organic layers and concentrate to dryness in a centrifugal evaporator.

  • The crude products can be redissolved in DMSO for direct screening or purified via preparative LC-MS.

Strategy B: Sulfonamide Library Synthesis

Reacting the scaffold with sulfonyl chlorides provides an alternative and complementary library of compounds. Sulfonamides are common in therapeutics and offer different geometric and electronic properties compared to amides.[6][7]

Protocol 3: Parallel Sulfonamide Synthesis

Materials:

  • Stock solution of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine in Dichloromethane (DCM) or Acetonitrile (MeCN) (e.g., 0.2 M)

  • Library of diverse sulfonyl chlorides (as stock solutions or pre-weighed solids)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous DCM or MeCN

Procedure (per well/vial, 10 µmol scale):

  • To each well/vial containing the desired sulfonyl chloride (11 µmol, 1.1 equiv), add anhydrous DCM or MeCN.

  • Add the stock solution of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (50 µL of 0.2 M solution, 10 µmol, 1.0 equiv).

  • Add TEA (20 µmol, 2.0 equiv).

  • Seal the reaction block/vials and shake at room temperature for 12 hours.[8]

  • Workup: Add water (200 µL) to quench the reaction. If using DCM, the product can be isolated using a phase-separator cartridge. Concentrate the organic phase to dryness.

  • Redissolve the crude product in DMSO for screening.

Analytical Validation and Quality Control

Trustworthiness in library synthesis requires rigorous quality control. Each protocol must be validated to ensure the desired products are being formed at an acceptable purity.

  • Reaction Monitoring: For initial protocol development, monitor the reaction of a few representative examples by LC-MS to confirm product formation and consumption of starting material.

  • Library QC: A representative subset of the final library (e.g., 5-10% of wells) should be analyzed by LC-MS to assess the overall success rate and purity distribution.

  • Structural Confirmation: Select a few library members for purification and full structural characterization by ¹H and ¹³C NMR to definitively confirm the scaffold has been derivatized as expected.

Table 1: Physicochemical and Expected Analytical Data for the Core Scaffold

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
¹H NMR (DMSO-d₆)
δ (ppm), Methyl (s, 3H)~2.2[3]
δ (ppm), Amino (s, 2H)Broad, ~5.0-5.5[3]
δ (ppm), Pyrazole-H (s, 1H)~6.0[3]
δ (ppm), Benzene-H (m, 4H)~6.7-7.5[3]

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is a highly effective and strategically designed scaffold for diversity-oriented synthesis in drug discovery. Its proven pharmacological relevance and synthetically accessible aniline functional group provide a robust platform for the rapid generation of large and diverse amide and sulfonamide libraries. The protocols outlined in this guide are scalable and suitable for high-throughput synthesis, enabling the efficient exploration of chemical space to identify novel therapeutic leads. Rigorous analytical QC is paramount to ensure the integrity of the synthesized library, providing confidence in downstream screening results and subsequent structure-activity relationship studies.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: Future Medicinal Chemistry URL: [Link]

  • Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... Source: ResearchGate URL: [Link]

  • Title: What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines Source: ResearchGate URL: [Link]

  • Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC Source: Molecules URL: [Link]

  • Title: Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents Source: PubMed URL: [Link]

  • Title: Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents Source: SciELO México URL: [Link]

  • Title: Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies Source: Academia.edu URL: [Link]

  • Title: Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine Source: ResearchGate URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

  • Title: Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies Source: ResearchGate URL: [Link]

  • Title: 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide Source: PMC URL: [Link]

  • Title: 4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide Source: PMC URL: [Link]

  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Substituted Pyrazoles

Welcome to the Technical Support Center for the crystallization of substituted pyrazoles. Pyrazole derivatives are highly versatile scaffolds in medicinal chemistry, but their crystallization is notoriously complex due t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of substituted pyrazoles. Pyrazole derivatives are highly versatile scaffolds in medicinal chemistry, but their crystallization is notoriously complex due to tautomerism, complex supramolecular hydrogen-bonding networks, and a high propensity for liquid-liquid phase separation ("oiling out")[1]. This guide provides mechanistic troubleshooting, structural insights, and self-validating protocols to ensure reliable isolation of high-purity crystalline pyrazoles.

Section 1: Phase Separation & "Oiling Out"

Q: Why does my substituted pyrazole "oil out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the pyrazole derivative is lower than the temperature at which the solution reaches supersaturation and begins to precipitate[2]. Instead of nucleating into a solid crystal lattice, the solute separates as a dense, immiscible liquid phase. This is particularly common in pyrazoles with bulky, flexible substituents that disrupt crystal packing, or when cooling is performed too rapidly, trapping the system in a metastable liquid state rather than allowing the thermodynamically favored solid to form.

Q: How can I thermodynamically force the system to crystallize rather than oil out? A: You must shift the saturation curve so that precipitation occurs below the compound's melting point. This is achieved by either:

  • Increasing the solvent volume: Diluting the mixture lowers the saturation temperature[2].

  • Changing the solvent system: Switching to a solvent with a lower boiling point or altering the ratio in a binary solvent system (e.g., increasing the proportion of the "good" solvent like ethanol relative to the anti-solvent like water)[2].

G Start Observe Oiling Out During Cooling CheckTemp Is T_precip > T_melt? Start->CheckTemp Reheat Reheat to Dissolve Oil CheckTemp->Reheat Yes Action1 Add 'Good' Solvent (Decrease Saturation) Reheat->Action1 Action2 Switch to Lower B.P. Solvent System Reheat->Action2 Cooling Cool Slowly / Add Seed Action1->Cooling Action2->Cooling Success Crystalline Solid Cooling->Success

Caption: Troubleshooting workflow for resolving pyrazole oiling out during crystallization.

Section 2: Tautomerism, Desmotropy, and Polymorphism

Q: My NMR and X-ray crystallographic data suggest different structures. How does tautomerism affect pyrazole crystallization? A: 1H-pyrazoles possess both a pyrrole-like nitrogen (N1-H, hydrogen donor) and a pyridine-like nitrogen (N2, hydrogen acceptor), allowing for rapid proton transfer and tautomerism in solution[1]. When crystallizing asymmetrically substituted pyrazoles (e.g., 3-phenyl-1H-pyrazole vs. 5-phenyl-1H-pyrazole), you may encounter desmotropy —a phenomenon where two distinct tautomers crystallize simultaneously[3]. Unlike standard polymorphism (different packing of the same molecule), desmotropes are distinct chemical species trapped in the solid state. The energy difference between these tautomers can be as low as ~1.26 kJ/mol, making the choice of crystallization solvent and temperature critical for isolating a specific tautomer[3].

Q: How do specific substituents dictate the supramolecular hydrogen-bonding network? A: Substituents modulate the acidity of the N1-H group and the basicity of the N2 atom, directly dictating the supramolecular motif. For instance, in 4-halogenated-1H-pyrazoles, the electronegativity and steric bulk of the halogen completely alter the crystal packing[4]. Moderate halogens (Chloro, Bromo) favor trimeric H-bonding motifs, whereas extreme halogens (Fluoro, Iodo) force the molecules into non-isostructural catemeric chains[4].

Table 1: Crystallographic Motifs of 4-Halogenated-1H-Pyrazoles
SubstituentElectronegativity (Pauling)Supramolecular MotifCrystal System
4-Fluoro3.98Catemer (Chain)Monoclinic
4-Chloro3.16TrimerOrthorhombic
4-Bromo2.96TrimerOrthorhombic
4-Iodo2.66Catemer (Chain)Monoclinic

Data synthesized from crystallographic studies on 4-halo-1H-pyrazoles[4].

H Parent 1H-Pyrazole Monomer (N1-H Donor, N2 Acceptor) Sub4 4-Halogen Substitution Parent->Sub4 Symmetric Desmotropy Desmotropy / Tautomerism (e.g., 3- vs 5-phenyl) Parent->Desmotropy Asymmetric Trimer Trimeric Motif (e.g., 4-Cl, 4-Br) Sub4->Trimer Moderate Electronegativity Catemer Catemeric Chain (e.g., 4-F, 4-I) Sub4->Catemer Extreme Electronegativity/Size

Caption: Supramolecular hydrogen-bonding motifs and tautomeric pathways in substituted pyrazoles.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Rescuing an "Oiled Out" Pyrazole Crystallization

Causality Focus: This protocol prevents liquid-liquid phase separation by manipulating the saturation temperature to ensure it falls below the solute's melting point.

  • Re-dissolution: Reheat the biphasic mixture (oil and solvent) to the boiling point of the solvent until a completely homogeneous liquid is achieved.

  • Metastable Zone Adjustment: Add 10-15% v/v of the primary "good" solvent (e.g., ethanol or ethyl acetate). Causality: This dilutes the solution, lowering the temperature at which supersaturation occurs, ideally pushing it below the compound's melting point[2].

  • Controlled Nucleation: Transfer the flask to a programmable chiller or insulated Dewar flask. Cool at a strictly controlled rate of 0.1–0.2 °C/min. Rapid cooling causes localized supersaturation spikes, triggering oiling out[2].

  • Validation Checkpoint (Seeding): Once the solution reaches a temperature 5 °C below the calculated saturation point, introduce 0.1% w/w of finely milled seed crystals. Self-Validation: If the seeds dissolve, the solution is not yet supersaturated (recalculate cooling curve). If they remain suspended and grow, the metastable zone has been successfully accessed.

  • Isolation: Filter the resulting crystals via a Büchner funnel, wash with a cold non-polar anti-solvent (e.g., hexanes), and dry under vacuum.

Protocol 2: Binary Solvent (Anti-Solvent) Crystallization for Polymorph Control

Causality Focus: This protocol uses a solvent/anti-solvent gradient to carefully control the dielectric constant of the medium, favoring the crystallization of a specific tautomer or polymorph.

  • Primary Dissolution: Dissolve the crude substituted pyrazole in a minimal volume of a high-solubility solvent (e.g., hot methanol) at 60 °C.

  • Anti-Solvent Titration: Dropwise, add a hot anti-solvent (e.g., water) under constant stirring until persistent opalescence (turbidity) is observed[2]. Causality: Turbidity indicates the exact boundary where the solvation shell breaks down and pre-nucleation clusters form.

  • Back-Titration (Critical Step): Add 1-2 drops of the hot primary solvent until the solution just clears[2]. Self-Validation: This step guarantees the system is resting exactly at the edge of the metastable zone. If the solution does not clear, impurities are acting as nucleation sites, and hot filtration is required.

  • Annealing: Hold the temperature constant for 30 minutes to allow thermodynamic equilibration of tautomers, then cool slowly to room temperature.

  • Harvesting: Isolate via vacuum filtration, wash with a cold primary/anti-solvent mixture (1:9 ratio) to prevent dissolution, and dry.

References

  • [2] Title: Recrystallization techniques for purifying pyrazole compounds Source: BenchChem URL:

  • [1] Title: Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Encyclopedia.pub URL:

  • [4] Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: MDPI Crystals URL:

  • [3] Title: Polymorphism vs. Desmotropy: The Cases of 3-Phenyl- and 5-Phenyl-1H-pyrazoles Source: Helvetica Chimica Acta (Academia.edu) URL:

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling of Pyrazoles

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to streamline your synthetic workflows. The pyrazole moiety is a cornerstone in medicinal chemistry, and mastering its functionalization via Suzuki coupling is a critical skill for the modern chemist.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to anticipate and solve common issues encountered during the Suzuki coupling of pyrazoles.

Q1: My Suzuki coupling reaction with a pyrazole substrate is showing low to no yield. What are the most likely causes?

Low or incomplete conversion is a frequent challenge. The root cause often lies in one or more of the following areas: catalyst deactivation, suboptimal reaction conditions, or reagent instability.[3]

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Boronic Acid/Ester Stability: Pyrazole boronic acids, like other heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is especially true at elevated temperatures and under basic conditions.[4]

      • Solution: Use fresh, high-purity boronic acids. Consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates, which release the active boronic acid more slowly.[3][6][7]

    • Halopyrazole Reactivity: The reactivity of halopyrazoles can vary. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[8] The position of the halogen on the pyrazole ring also influences reactivity.[9]

    • Palladium Catalyst and Ligand Quality: Ensure your palladium source and phosphine ligands have not been exposed to air, as this can lead to oxidation and inactivation.[3]

  • Optimize the Catalytic System:

    • Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging pyrazole couplings, particularly with electron-rich or N-H unprotected substrates, more advanced systems are often required.[1][10][11]

      • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, often in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or use pre-formed pre-catalysts like XPhos Pd G2.[1][8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8]

    • Catalyst Loading: While typically in the range of 1-5 mol%, for difficult couplings, a slightly higher catalyst loading may be beneficial.[10][11]

  • Refine Reaction Conditions:

    • Base Selection: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step.[12][13][14][15] The choice of base is critical and often substrate-dependent.

      • Common Choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[1][10][14] For base-sensitive functional groups, milder bases like KF can be an option.[16][17]

    • Solvent System: Aprotic solvents like dioxane, THF, and toluene are common.[6][8] Often, a co-solvent of water is necessary to dissolve the inorganic base.[6][18] The ratio of organic solvent to water can be a key parameter to optimize.

    • Temperature: While many Suzuki couplings require heat (60-120 °C), excessive temperatures can promote decomposition of starting materials or the catalyst.[19][20] If decomposition is suspected, try lowering the temperature. For highly active catalyst systems, reactions can sometimes proceed at room temperature.

Logical Workflow for Troubleshooting Low Yield

start Low Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Halopyrazole, Catalyst) start->reagent_check condition_check Optimize Reaction Conditions (Base, Solvent, Temperature) reagent_check->condition_check Reagents OK failure Persistent Low Yield reagent_check->failure Reagents Degraded catalyst_check Screen Catalyst/Ligand System (e.g., Buchwald Ligands) condition_check->catalyst_check No Improvement success Improved Yield condition_check->success Optimization Successful catalyst_check->success Optimization Successful catalyst_check->failure Further Investigation Needed Suzuki_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Pyr-Pd(II)-X(L2) B->C D Transmetalation C->D E Pyr-Pd(II)-Ar(L2) D->E F Reductive Elimination E->F F->A Product Product (Pyr-Ar) F->Product PyrX Halopyrazole (Pyr-X) PyrX->B ArBOH2 Ar-B(OH)2 + Base -> Ar-B(OH)3- ArBOH2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Recommended Reaction Parameters

The optimal conditions are highly substrate-dependent. This table provides a starting point for optimization based on common practices in the literature.

ComponentRecommended Reagents & ConditionsRationale & Expert Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., XPhos Pd G2)Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species. [1][10][11]
Ligand Bulky Monophosphines: XPhos, SPhos, RuPhos. Traditional: PPh₃Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and are particularly effective for challenging substrates like N-H pyrazoles. [1][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid. [14]K₃PO₄ is often a good choice for N-H pyrazoles. [10][11]Cs₂CO₃ is highly effective but more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DME/H₂OThe aqueous component is necessary to dissolve the inorganic base. The ratio should be optimized. Anhydrous conditions are sometimes used with organic-soluble bases. [1][18]
Temperature Room Temperature to 120 °CStart around 60-80 °C and adjust as needed. [19]Microwave irradiation can significantly reduce reaction times. [1][18]

Experimental Protocols

The following are generalized protocols that should be optimized for each specific substrate combination.

Protocol 1: Microwave-Assisted Suzuki Coupling of a 4-Iodopyrazole

This protocol is adapted from established methods for the rapid synthesis of substituted pyrazoles. [1] Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.0-1.2 equiv.)

  • Pd(PPh₃)₄ (2-3 mol%)

  • Cs₂CO₃ (2.0 equiv.)

  • Dimethoxyethane (DME)

  • Water (Deionized)

  • Microwave vial with stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a microwave vial, combine the 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Solvent Addition: Add DME and water (e.g., in a 4:1 ratio, ensuring all solids are suspended).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 5-20 minutes. [1]5. Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of an Unprotected N-H Bromopyrazole using a Buchwald Pre-catalyst

This protocol is based on modern methods developed for challenging heteroaromatic substrates. [10][11] Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.5-2.0 equiv.)

  • XPhos Pd G2 pre-catalyst (1-3 mol%)

  • K₃PO₄ (2.0-3.0 equiv.)

  • Dioxane

  • Water (Degassed)

  • Schlenk flask or sealed tube with stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 4-bromo-1H-pyrazole, arylboronic acid, XPhos Pd G2 pre-catalyst, and K₃PO₄.

  • Solvent Addition: Add degassed dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-20 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

References

Sources

Troubleshooting

"Identification of common side products in pyrazole synthesis"

A Guide to Identifying and Mitigating Common Side Products Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Side Products

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the formation of side products during pyrazole synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions, leading to higher yields and purer products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you might encounter.

Issue 1: My reaction produces a mixture of regioisomers.

This is one of the most common challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3]

Symptoms:

  • ¹H and ¹³C NMR spectra show two sets of signals for the pyrazole core and its substituents.[4]

  • Multiple spots are observed on TLC, often with close Rf values, making separation difficult.

  • The isolated product has a broad melting point range.

Causality:

The formation of regioisomers stems from the two non-equivalent electrophilic centers of the 1,3-dicarbonyl compound, both of which can be attacked by the nucleophilic hydrazine. The regiochemical outcome is a delicate balance of steric and electronic factors of the substrates, as well as reaction conditions like solvent and pH.[2][3]

Solutions:

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to favor the formation of a single regioisomer in certain cases.[2]

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. A systematic screening of acidic, basic, and neutral conditions is recommended.

  • Chromatographic Separation:

    • Column Chromatography: This is the most common method for separating regioisomers. A long column with a shallow solvent gradient is often necessary.

      • Pro-Tip: If the isomers are still difficult to separate, consider derivatizing the mixture to introduce a bulky group that may enhance the polarity difference between the isomers. The protecting group can be removed after separation.

  • Spectroscopic Identification of Regioisomers:

    • NOESY NMR: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful tool to unambiguously determine the regiochemistry. Spatial proximity between protons on the N-substituent and protons on the C5-substituent of the pyrazole ring will result in a cross-peak, confirming the isomer's identity.[5][6]

Experimental Protocol: Separation of Pyrazole Regioisomers by Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that provides the best possible separation of the two isomers. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Preparation: Pack a silica gel column with the chosen solvent system. The column length should be at least 20 times the height of the sample to be loaded.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elution: Begin elution with the solvent system developed in the TLC analysis. Collect small fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Diagram: Logic for Tackling Regioisomer Formation

start Regioisomer Mixture Detected optimize Optimize Reaction Conditions (Solvent, pH, Temperature) start->optimize Attempt to improve regioselectivity separate Chromatographic Separation (Column Chromatography) start->separate Direct separation optimize->separate If mixture persists characterize Spectroscopic Characterization (NMR, NOESY) separate->characterize Identify separated isomers pure_isomer Pure Regioisomer characterize->pure_isomer

Caption: A workflow for addressing the formation of regioisomers.

Issue 2: My desired pyrazole is contaminated with a pyrazoline byproduct.

The presence of a partially saturated pyrazoline ring is a common impurity, arising from incomplete oxidation or aromatization.[1]

Symptoms:

  • ¹H NMR shows aliphatic signals (typically between 2.5 and 4.5 ppm) corresponding to the CH and CH₂ groups of the pyrazoline ring.

  • Mass spectrometry may show a molecular ion peak that is two mass units higher than the expected pyrazole product.

Causality:

The reaction of a hydrazine with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound initially forms a pyrazoline intermediate. This intermediate must then undergo an oxidation/elimination step to form the aromatic pyrazole ring. If the reaction conditions are not sufficiently oxidizing, or if the elimination of a leaving group is slow, the pyrazoline may be isolated as a significant byproduct.[2][3]

Solutions:

  • In-situ Oxidation:

    • If synthesizing from α,β-unsaturated carbonyls, an oxidizing agent can be added to the reaction mixture to facilitate the conversion of the pyrazoline to the pyrazole. Common oxidizing agents include bromine in a suitable solvent or simply heating in DMSO under an oxygen atmosphere.[1]

  • Post-synthesis Oxidation:

    • If a pyrazoline has already been isolated, it can be oxidized in a separate step. A common method is to dissolve the pyrazoline in a suitable solvent and treat it with an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve the isolated pyrazoline in a suitable solvent (e.g., dichloromethane or toluene).

  • Addition of Oxidant: Add a stoichiometric excess (2-5 equivalents) of activated manganese dioxide (MnO₂).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC until the starting pyrazoline is consumed.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude pyrazole. Purify by column chromatography or recrystallization as needed.

Issue 3: I'm observing unexpected N-alkylation and C-alkylation products.

When performing N-alkylation of a pyrazole, the formation of a mixture of N1 and N2 alkylated regioisomers is a common problem. In some cases, C-alkylation can also occur as a competing side reaction.[7][8]

Symptoms:

  • A mixture of N1 and N2 alkylated pyrazoles, identifiable by NMR spectroscopy.

  • The presence of a product where the alkyl group is attached to a carbon atom of the pyrazole ring, which can be confirmed by 2D NMR techniques like HMBC.

Causality:

The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to a mixture of N-alkylation products.[7] The regioselectivity is influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring and the alkylating agent. C-alkylation can occur if a strong base is used, which can deprotonate a C-H bond of the pyrazole ring, creating a carbanionic species that can then react with the alkylating agent.

Solutions:

  • Controlling N-alkylation Regioselectivity:

    • Steric Hindrance: Use a bulky alkylating agent to favor alkylation at the less sterically hindered nitrogen atom.

    • Protecting Groups: Temporarily protect one of the nitrogen atoms to direct alkylation to the other nitrogen.

    • Enzymatic Alkylation: Engineered enzymes can provide exquisite regioselectivity in pyrazole alkylation.[7][8]

  • Avoiding C-alkylation:

    • Choice of Base: Use a milder base that is less likely to deprotonate a C-H bond. Carbonate bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like sodium hydride (NaH).

    • Reaction Temperature: Perform the reaction at a lower temperature to minimize the likelihood of C-alkylation.

Issue 4: My reaction mixture contains dimeric byproducts.

Dimerization of pyrazoles can occur under certain conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.

Symptoms:

  • Mass spectrometry shows a molecular ion peak corresponding to twice the molecular weight of the expected pyrazole product.

  • NMR spectroscopy will show a more complex spectrum than expected for the monomeric pyrazole.

Causality:

Dimerization can be promoted by certain catalysts, such as copper salts, and often involves the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds between two pyrazole molecules.

Solutions:

  • Catalyst Screening: If a catalyst is being used, screen different catalysts to find one that promotes the desired reaction without causing dimerization.

  • Reaction Conditions: Adjusting the reaction temperature and concentration may help to minimize the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of the N-H proton in my pyrazole product?

A1: The N-H proton of a pyrazole typically appears as a broad singlet in the ¹H NMR spectrum, often in the region of 10-14 ppm. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad N-H signal will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.[9][10][11]

Q2: What is the best way to purify my crude pyrazole product?

A2: The most common purification methods for pyrazoles are recrystallization and column chromatography.

  • Recrystallization: This is a good option if the desired pyrazole is a solid and the impurities have different solubilities.

  • Column Chromatography: This is a more general method that can be used to separate the desired product from a variety of impurities, including regioisomers and other side products.

Q3: My hydrazine starting material is old. Can I still use it?

A3: Hydrazine and its derivatives can degrade over time, especially if not stored properly.[12] Old or impure hydrazine can lead to lower yields and the formation of colored impurities. It is always best to use freshly opened or purified hydrazine for your reactions. If you suspect your hydrazine has degraded, you can purify it by distillation, but be aware that hydrazine is toxic and potentially explosive, so this should only be done with appropriate safety precautions.[12]

Data Presentation

Table 1: Common Side Products in Pyrazole Synthesis and Their Identification

Side ProductCommon CauseKey Spectroscopic FeaturesRecommended Purification
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazinesTwo sets of signals in NMR; similar fragmentation in MSColumn chromatography with a shallow gradient
Pyrazolines Incomplete oxidation/aromatizationAliphatic signals in ¹H NMR; M+2 peak in MSOxidation with MnO₂ or DDQ
N-Alkylated Isomers Alkylation of unsymmetrical pyrazolesDistinct NMR signals for each isomer; NOESY for differentiationColumn chromatography
C-Alkylated Products Use of strong bases during alkylationAbsence of a C-H signal and presence of new alkyl signals in NMRColumn chromatography
Dimers Catalyst-promoted couplingM+ peak corresponding to twice the monomer weight in MSCatalyst and condition optimization

Visualization of Key Concepts

Diagram: General Mechanism of Knorr Pyrazole Synthesis and Formation of Regioisomers

cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl hydrazone1 Hydrazone A dicarbonyl->hydrazone1 Attack at C1 hydrazone2 Hydrazone B dicarbonyl->hydrazone2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->hydrazone1 hydrazine->hydrazone2 regioisomer1 Regioisomer 1 hydrazone1->regioisomer1 Cyclization & Dehydration regioisomer2 Regioisomer 2 hydrazone2->regioisomer2 Cyclization & Dehydration

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.

References

  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Angewandte Chemie International Edition. (2020). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. [Link]

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Angewandte Chemie. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers.
  • BenchChem. (2025).
  • Magnetic Resonance in Chemistry. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Magnetic Resonance in Chemistry. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.).
  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (n.d.).
  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 5-amino-1H-pyrazole-3-carbonitrile.
  • DergiPark. (n.d.).
  • Agilent. (n.d.). GC Troubleshooting Guide.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. (n.d.). (a)
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ESA-IPB. (n.d.).
  • ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h).
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Digital Commons @ University of the Pacific. (2021).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Sparkl. (n.d.). Revision Notes - Identification of O–H and N–H Protons by D₂O Exchange | Analytical Techniques | Chemistry - 9701 | AS & A Level.
  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – Reversed phase.
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • ProQuest. (2021).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

Optimization

"Addressing poor aqueous solubility of pyrazole-based inhibitors"

Welcome to the Technical Support Center for Pyrazole-Based Inhibitors. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the notoriously poor aqueous solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Based Inhibitors. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve the notoriously poor aqueous solubility associated with pyrazole scaffolds.

Pyrazoles are highly valuable in drug discovery (particularly as kinase inhibitors), but their flat, rigid, aromatic structures often lead to high crystal lattice energies and strong lipophilicity, earning them the reputation of being "brick dust" or "grease" in aqueous media. This guide bridges the gap between in vitro assay troubleshooting, medicinal chemistry optimization, and pre-clinical formulation.

Diagnostic Workflow

Before altering your compound or assay, you must identify whether you are battling kinetic solubility (the compound crashing out of a solvent vehicle) or thermodynamic solubility (the absolute equilibrium limit of the crystal lattice in water).

SolubilityWorkflow Start Pyrazole Inhibitor Precipitates in Aqueous Media Check Identify Development Stage Start->Check InVitro In Vitro Assays (Kinetic Solubility Issue) Check->InVitro MedChem Lead Optimization (Thermodynamic Issue) Check->MedChem InVivo In Vivo Dosing (Formulation Issue) Check->InVivo Sol1 Intermediate DMSO Dilution & Surfactant Addition InVitro->Sol1 Sol2 Disrupt Planarity & Increase Rotational Bonds MedChem->Sol2 Sol3 Amorphous Solid Dispersions & Cyclodextrin Complexation InVivo->Sol3

Diagnostic workflow for resolving pyrazole inhibitor solubility across development stages.

Section 1: In Vitro Assay Troubleshooting (Kinetic Solubility)

Q1: My pyrazole inhibitor is fully dissolved in a 10 mM DMSO stock, but it instantly "crashes out" when I add it to my biochemical assay buffer. Why does this happen, and how do I fix it? A1: This is a classic kinetic solubility failure. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, it creates localized micro-environments of extreme solvent polarity shift before the DMSO can fully diffuse. Because the kinetic solubility limit is instantly breached, the hydrophobic pyrazole molecules rapidly nucleate and precipitate[1].

To prevent this, you must reduce the concentration gradient by using an Intermediate Dilution Method . This gradual polarity shift prevents rapid nucleation, trapping the compound in a metastable, supersaturated state long enough to complete your assay[1].

Q2: Can I use additives to keep the compound in solution without altering the drug's structure? A2: Yes. For cell-free biochemical or enzymatic assays, adding 0.01% to 0.05% of a non-ionic surfactant (like Tween-20 or Triton X-100) to your aqueous buffer can significantly enhance kinetic solubility. The surfactant forms micelles that encapsulate the hydrophobic pyrazole core, shielding it from the aqueous environment[2].

Protocol 1: Self-Validating Intermediate Dilution Workflow

Mechanism: Gradual solvent transition to prevent nucleation.

  • Primary Stock: Prepare a 10 mM primary stock of the pyrazole inhibitor in 100% DMSO. Vortex and warm gently (37°C) to ensure complete dissolution.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by adding the 10 mM DMSO stock dropwise into an intermediate vehicle (e.g., 10% DMSO in assay buffer) while continuously vortexing[1].

  • Final Assay Dilution: Dilute the intermediate stock into your final complete assay buffer to reach the target concentration (e.g., 10 µM), ensuring the final DMSO concentration remains ≤1%.

  • Self-Validation Step: To guarantee your assay data is not compromised by invisible micro-precipitates, centrifuge an aliquot of your final assay mixture at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or UV-Vis. If the detected concentration matches your nominal calculated concentration, the protocol is validated, and the compound is fully in solution[3].

Section 2: Medicinal Chemistry Optimization (Thermodynamic Solubility)

Q3: Our lead pyrazole compound has excellent target affinity but a very high melting point and poor thermodynamic solubility. How can we modify the structure? A3: A high melting point indicates a highly stable crystal lattice, driven by the flat, rigid planarity of the pyrazole ring which promotes strong π-π stacking and hydrogen bonding. Thermodynamic solubility is fundamentally limited by the energy required to break this lattice[4].

Instead of just adding hydrophilic groups (which can disrupt target binding), the most effective strategy is to disrupt molecular planarity and symmetry [4]. For example, converting a rigid amide linker to a flexible amine linker introduces contiguous rotatable bonds. This increases rotational degrees of freedom, significantly lowering the crystal packing energy (and melting point), thereby enhancing aqueous solubility without drastically altering the compound's LogP[5].

MedChemLogic Rigid Rigid Pyrazole Scaffold (High Crystal Packing) Mod1 Convert Amide to Amine Linker Rigid->Mod1 Mod2 Introduce Asymmetric Substituents Rigid->Mod2 Result Increased Rotational Freedom & Lower Melting Point Mod1->Result Mod2->Result Final Enhanced Thermodynamic Aqueous Solubility Result->Final

Mechanistic rationale for structural modifications to improve thermodynamic solubility.

Section 3: Pre-clinical Formulation Strategies

Q4: We have locked our chemical structure, but the pyrazole is too insoluble for in vivo dosing. What formulation strategies are most effective? A4: For rigid, hydrophobic pyrazoles, Amorphous Solid Dispersions (ASDs) and Cyclodextrin Inclusion Complexes are the gold standards[6]. By encapsulating the drug in a hydrophilic polymer matrix or the hydrophobic cavity of a cyclodextrin molecule, you bypass the crystal lattice energy entirely, presenting the drug to the aqueous environment in an apparent soluble state[6],.

Protocol 2: Self-Validating Cyclodextrin Complexation (Kneading Method)

Mechanism: Host-guest encapsulation shielding the hydrophobic pyrazole.

  • Ratio Determination: Weigh the pyrazole inhibitor and β-cyclodextrin at a 1:1 molar ratio.

  • Paste Formation: Place the β-cyclodextrin in a mortar. Add a small volume of a 1:1 water/ethanol mixture to form a thick paste.

  • Kneading: Gradually add the pyrazole compound to the paste. Knead continuously for 45–60 minutes, adding trace amounts of solvent if the paste dries out.

  • Drying: Transfer the mass to a vacuum oven and dry at 45°C until a constant weight is achieved. Pulverize into a fine powder.

  • Self-Validation Step: Perform a phase-solubility study. Disperse the new powder in water, filter through a 0.22 µm syringe filter, and quantify the dissolved pyrazole via HPLC. A linear increase in detected pyrazole concentration compared to the unformulated API confirms successful host-guest complexation, validating your formulation.

Quantitative Impact of Solubility Strategies

To assist in selecting the right approach, the following table summarizes the expected quantitative improvements based on the chosen intervention:

Strategy CategorySpecific TechniqueTarget Solubility TypeMechanism of ActionTypical Solubility Gain
Assay Optimization Intermediate Dilution & SurfactantsKineticPrevents rapid nucleation via gradual polarity shift and micelle shielding.Maintains up to 10–50 µM in vitro without precipitation.
Structural Modification Amide-to-Amine Linker / AsymmetryThermodynamicDisrupts crystal packing; increases rotational freedom; lowers melting point.5- to 10-fold increase (e.g., from <10 µM to ~75 µM).
Formulation Cyclodextrin Complexation / ASDsApparent / KineticEncapsulates hydrophobic pyrazole core within a hydrophilic shell.10- to 100-fold increase in apparent aqueous media.

References

  • How to enhance drug solubility for in vitro assays? ResearchGate [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain NIH / PMC [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays NIH / PMC[Link]

  • Kinetic Solubility Assay Information Charnwood Discovery [Link]

Sources

Troubleshooting

Technical Support Center: Preventing N-N Bond Cleavage in Pyrazole Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) Welcome to the Pyrazole Stability Knowledge Base. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

Welcome to the Pyrazole Stability Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of pyrazole cores during late-stage functionalization. This guide provides mechanistic insights, diagnostic data, and self-validating protocols to help you preserve the integrity of the pyrazole N-N bond under harsh experimental conditions.

Mechanistic Insights: The Vulnerability of the N-N Bond

To prevent degradation, we must first understand the causality of the cleavage. The N-N bond is the thermodynamic "weak link" of the pyrazole ring system. It possesses the lowest bond dissociation energy (~159 kJ/mol), which is significantly weaker than the adjacent N-C (~305 kJ/mol) and N=C (~615 kJ/mol) bonds[1].

Because of this low energetic barrier, the N-N bond is highly susceptible to fragmentation when the aromaticity of the pyrazole ring is temporarily disrupted. For example, when an unprotected pyrazole reacts with highly electrophilic species (such as α -chlorodiazirines), the unsubstituted N2 nitrogen acts as a nucleophile. This forms a fragile pyrazolium ylide intermediate that lacks aromatic stabilization, rapidly driving an asynchronous nucleophilic substitution that cleaves the N-N bond to afford ring-expanded products like pyrimidines[2],[3].

G cluster_0 Cleavage Pathway (Unprotected) cluster_1 Preservation Pathway (Protected) P 1H-Pyrazole Core (Nucleophilic N2) Y Pyrazolium Ylide (Loss of Aromaticity) P->Y Electrophile (e.g., Chlorodiazirine) S N-SEM Protected Pyrazole (Steric Shielding) P->S SEM-Cl, NaH C N-N Bond Cleavage (Ring Expansion) Y->C Fragmentation R Intact Pyrazole (No Ylide Formation) S->R Electrophile (Reaction Blocked)

Mechanism of pyrazole N-N bond cleavage via ylide formation and prevention via SEM protection.

Diagnostic Data: Reagent Compatibility Matrix

Before designing your synthetic route, consult this quantitative and qualitative summary of reagent compatibility. Selecting the right reagents is the first line of defense against N-N scission.

Property / ReagentEffect on Pyrazole N-N BondMechanistic Rationale
Bond Energy (N-N) ~159 kJ/mol Lowest energy bond in the heterocycle; primary cleavage site[1].
Bond Energy (N-C) ~305 kJ/mol Highly stable; rarely cleaves before the N-N bond[1].
α -Chlorodiazirines ❌ Induces CleavageElectrophilic insertion forms a pyrazolium ylide, driving ring expansion[3].
Raney Nickel / H2​ ❌ Induces CleavageStrong metal-surface binding leads to over-reduction and homolytic scission.
Borane-THF Complex ❌ Induces CleavageHydride transfer leads to reductive scission in pyrazolidine/pyrazole systems[4].
5% Pd/C / H2​ (<2 atm) ✅ Preserves BondMild hydrogenation provides insufficient activation energy to break the N-N bond.
SEM-Cl (Protecting Group) ✅ Preserves BondBulky group provides steric shielding, preventing nucleophilic attack at N2[3].

Troubleshooting Guides & Self-Validating Protocols

Scenario A: N-N Cleavage During Carbene Insertion or Cross-Coupling

The Problem: You are attempting a late-stage functionalization, but LC-MS indicates the formation of a pyrimidine (ring expansion) or a bis(pyrazolyl)methane dimer[2]. The Causality: The free N-H or adjacent N-lone pair is attacking your electrophile, forming a reactive ylide that fragments the N-N bond[3]. The Solution: Implement steric shielding using a 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group. This entirely rescues the pyrazole core by blocking the nucleophilic site[3].

Self-Validating SOP: SEM Protection & Deprotection

  • Deprotonation: Suspend the pyrazole substrate (1.0 eq) in anhydrous DMF at 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

    • In-Process Control (IPC): Observe continuous H2​ gas evolution. The cessation of bubbling validates complete deprotonation.

  • Protection: Add SEM-Cl (1.2 eq) dropwise. Stir for 2 hours at room temperature.

    • IPC: Analyze via LC-MS. A mass shift of +130 Da validates successful SEM protection.

  • Harsh Reaction: Proceed with your cross-coupling or electrophilic insertion. The steric bulk of the SEM group will prevent ylide formation, keeping the N-N bond intact.

  • Deprotection: To remove the SEM group, treat the protected intermediate with Tetrabutylammonium fluoride (TBAF, 3.0 eq) in THF at 60 °C for 4 hours.

    • IPC: LC-MS will show a mass shift of -130 Da , validating the restoration of the free, intact pyrazole[2].

Scenario B: Reductive Cleavage During Hydrogenation

The Problem: Attempting to reduce a nitro group or alkene on a pyrazole-containing molecule results in the destruction of the heterocycle and the formation of diamines or triamines[4]. The Causality: Strong reducing agents (like Raney Nickel, SmI2​ , or Borane-THF) transfer excess electrons/hydrides into the π∗ orbital of the pyrazole, overcoming the ~159 kJ/mol barrier and causing reductive scission[1],[4]. The Solution: Switch to a milder, surface-controlled hydrogenation catalyst.

G A Substrate with Reducible Group & Pyrazole Ring B Select Mild Reductant (5% Pd/C, H2 < 2 atm) A->B Recommended C Avoid Harsh Reagents (Raney Ni, SmI2, Borane-THF) A->C High Risk of Cleavage D In-Process Control (LC-MS) Monitor Mass Shift B->D Reaction Progress E Product Isolation (Intact Pyrazole Core) D->E Target Mass Confirmed

Workflow for selective functional group reduction while preserving the pyrazole N-N bond.

Self-Validating SOP: Selective Hydrogenation

  • Preparation: Dissolve the substrate in Methanol or Ethanol. Add 5% Pd/C (10% w/w loading).

  • Atmosphere Control: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen gas (3x). Maintain H2​ pressure strictly below 2 atm using a balloon.

  • Monitoring (Crucial): Do not leave the reaction overnight unmonitored. Sample the reaction every 2 hours.

    • IPC: Check LC-MS. You should see the exact mass of your reduced functional group (e.g., +2 Da for alkene reduction). If you observe a mass corresponding to +2 Da beyond your target, N-N bond cleavage has initiated. Quench immediately by filtering through Celite.

Frequently Asked Questions (FAQs)

Q: I am working with pyrazolo[1,2-a]pyrazoles and seeing degradation simply by leaving the flask on the bench. Why? A: Pyrazolo[1,2-a]pyrazoles are highly sensitive to visible-light-induced photochemical scission. They absorb light in the visible frequency range (up to 420 nm, with maxima around 360 nm). Ambient laboratory light can excite the molecule, initiating a homolytic C-N and subsequent N-N bond cleavage process, especially in halogenated solvents like DCM[5]. Solution: Wrap your flasks in aluminum foil and switch to non-halogenated solvents like THF or EtOAc.

Q: Can I use Boc instead of SEM to protect the pyrazole during carbene insertions? A: While Boc provides electronic deactivation, it lacks the extreme steric bulk of the SEM group. In highly electrophilic environments, the Boc group can sometimes be displaced or fail to completely shield the adjacent nitrogen from forming a transient ylide. SEM is the field-proven standard for preventing ring expansion[3].

Q: Does the substitution pattern on the pyrazole affect N-N bond stability? A: Yes. Extremely electron-poor pyrazoles (e.g., those with multiple trifluoromethyl or nitro groups) are more acidic and can form fragile N-chloroalkyl pyrazole species that rapidly degrade. Conversely, electron-rich pyrazoles are more nucleophilic and prone to ylide formation[2]. Protection strategies are mandatory in both extremes.

Sources

Optimization

"Minimizing impurities during the synthesis of pyrazole derivatives"

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the synthesis of pyrazole derivatives. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting my pyrazole synthesis. What are the most common impurities I should be aware of?

A1: Proactively understanding potential impurities is the first step toward a clean synthesis. In pyrazole chemistry, particularly in the common Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine), impurities generally fall into four categories.[1]

  • Regioisomers: These are the most common and often most challenging impurities. They form when either the 1,3-dicarbonyl compound or the substituted hydrazine is unsymmetrical, leading to different orientations of substituents on the final pyrazole ring.[1][2][3] Since regioisomers often have very similar physical properties, their separation can be difficult.

  • Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl compound and/or the hydrazine starting material.[1]

  • Reaction Intermediates: Incomplete cyclization or aromatization can result in pyrazoline intermediates being present in the final product.[1][4]

  • Side-Reaction & Degradation Products: Hydrazine reagents, especially substituted ones like phenylhydrazine, can be sensitive to air and light, leading to oxidation and the formation of colored byproducts that can discolor your reaction mixture and final product.[1][5]

Q2: My main impurity is a regioisomer. How can I control its formation and separate the mixture?

A2: Controlling regioselectivity is a critical challenge in pyrazole synthesis.[2] The outcome is a delicate balance of steric and electronic factors, which you can manipulate to favor your desired product.

Controlling Formation:

  • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major factor. Electron-withdrawing groups can activate a carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Reaction Conditions: The pH and solvent can significantly influence the reaction pathway. Acidic conditions, for instance, can alter which carbonyl is more readily protonated and attacked. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in certain cases.[2]

Separating Regioisomers:

If you have already formed a mixture, separation is necessary.

  • Column Chromatography: This is the most effective and widely used method.[2][3] The slight difference in polarity between the isomers can be exploited using a carefully optimized eluent system on silica gel.

  • Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a specific solvent.[2][6] It may require some screening to find the ideal solvent system.

  • Derivatization: In complex cases, the mixture can be reacted to introduce a new functional group that exaggerates the physical property differences, allowing for easier separation. The directing group is then cleaved to yield the pure isomer.[1]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineMethanol85:15
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFE>99:1
1-Phenyl-1,3-butanedionePhenylhydrazineEthanol60:40
1-Phenyl-1,3-butanedionePhenylhydrazineAcetic Acid75:25

Table adapted from studies on the effect of reaction conditions on pyrazole formation.[2]

Visualization: Regioisomer Formation Pathway

The following diagram illustrates how an unsymmetrical dicarbonyl can lead to two distinct regioisomeric products.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_end Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl AttackA Attack at Carbonyl A Dicarbonyl->AttackA Pathway 1 AttackB Attack at Carbonyl B Dicarbonyl->AttackB Pathway 2 Hydrazine Substituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IsomerA Regioisomer A AttackA->IsomerA Cyclization IsomerB Regioisomer B AttackB->IsomerB Cyclization

Caption: Formation of two regioisomers from unsymmetrical precursors.

Q3: My reaction turned dark brown/yellow, and the crude product is discolored. What's the cause and the solution?

A3: This is a very common issue, almost always linked to the stability of the hydrazine reagent, particularly arylhydrazines like phenylhydrazine.[5]

  • Cause: Hydrazines can be sensitive to air and light, leading to oxidation and decomposition into various colored byproducts.[1][5] This is exacerbated by prolonged reaction times or high temperatures.

  • Prevention & Solutions:

    • Use Fresh Reagents: Always use fresh, high-purity hydrazine. If it has been stored for a long time or has a visible color, it may be compromised. Using a more stable salt form, like phenylhydrazine hydrochloride, can also be beneficial.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative decomposition.[5]

    • Purification by Charcoal Treatment: For the crude product, dissolving it in a suitable organic solvent and adding a small amount of activated charcoal can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration through celite.[1]

    • Recrystallization: Often, colored impurities are present in small amounts and will remain in the mother liquor during recrystallization, yielding a clean, crystalline product.[1]

Q4: TLC and NMR analysis show unreacted starting materials in my crude product. How can I efficiently remove them?

A4: Removing unreacted starting materials is generally more straightforward than separating regioisomers. The strategy depends on which starting material is present.

  • Removing Unreacted 1,3-Dicarbonyl: This is typically achieved through standard column chromatography, as the dicarbonyl compound will likely have a different polarity than the pyrazole product.[1]

  • Removing Unreacted Hydrazine: Hydrazines are basic. This property can be exploited for a simple and effective liquid-liquid extraction. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1 M HCl), the basic hydrazine will be protonated to form a water-soluble salt, which partitions into the aqueous layer.[1]

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The protonated hydrazine salt will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • Wash: Wash the organic layer with the acid solution one more time and combine the aqueous extracts.

  • Product Recovery: The purified pyrazole remains in the organic layer. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Q5: What is the best general strategy for purifying my crude pyrazole?

A5: There is no single "best" method; the optimal strategy depends on the specific properties of your pyrazole derivative and the nature of the impurities. A systematic approach is key.

Visualization: Purification Strategy Workflow

G start Crude Product Analysis (TLC, NMR, LC-MS) is_solid Is the product a solid? start->is_solid hydrazine Unreacted Hydrazine? start->hydrazine recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) main_impurity What is the main impurity? main_impurity->chromatography Regioisomers or Multiple Impurities final_product Pure Product main_impurity->final_product Only Minor Impurities hydrazine->main_impurity No acid_wash Perform Acid-Base Extraction hydrazine->acid_wash Yes acid_wash->main_impurity recrystallize->chromatography Fails / Oiling Out recrystallize->final_product Successful

Caption: Decision workflow for pyrazole purification.

Method Selection Explained:

  • Recrystallization: This is often the most efficient method for solid products if a suitable solvent can be found, as it can yield highly pure material with minimal effort. It is excellent for removing small amounts of impurities and colored byproducts.[7]

  • Column Chromatography: This is the most versatile and powerful method, capable of separating components with very similar properties, such as regioisomers.[3][6] It is the go-to method for oils or when recrystallization fails.

  • Acid-Base Extraction: As discussed in Q4, this is a highly specific and efficient technique for removing basic impurities like hydrazine but will not remove neutral impurities like unreacted dicarbonyls or regioisomers.[1]

Experimental Protocol: Mixed-Solvent Recrystallization

This technique is useful when no single solvent is ideal.[7][8]

  • Dissolution: In a flask, dissolve the crude pyrazole compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol).

  • Add Anti-Solvent: While the solution is still hot, add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes slightly and persistently turbid.

  • Clarification: If turbidity is too great, add a few drops of the hot "good" solvent until the solution becomes clear again.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.[7][8]

References

  • Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem Technical Support.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem Technical Support.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem Technical Support.
  • Troubleshooting the reaction mechanism of pyrazole formation. (2025). BenchChem Technical Support.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem Technical Support.
  • Technical Support Center: Purification of Pyrazolone Derivatives. (2025). BenchChem Technical Support.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. (2025). BenchChem Technical Support.

Sources

Troubleshooting

"Safe handling and storage procedures for aminopyrazole compounds"

Welcome to the Aminopyrazole Technical Support Center. Aminopyrazoles (such as 3-aminopyrazole and 5-aminopyrazole derivatives) are critical pharmacophores in medicinal chemistry, widely used in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyrazole Technical Support Center. Aminopyrazoles (such as 3-aminopyrazole and 5-aminopyrazole derivatives) are critical pharmacophores in medicinal chemistry, widely used in the development of kinase inhibitors and other heterocyclic therapeutics. However, their electron-rich nature makes them highly susceptible to oxidative degradation, and they present specific corrosive and toxicological hazards.

This guide provides researchers with field-proven, self-validating protocols and troubleshooting logic to ensure the safe handling, storage, and experimental integrity of aminopyrazole compounds.

Section 1: Physicochemical & Hazard Profile

To establish a baseline for safe handling, it is critical to understand the physical and hazard parameters of these compounds. The data below summarizes the profile of the standard building block, 3-Aminopyrazole ( [1]).

Property / ParameterValue / ClassificationCausality / Experimental Implication
Physical State White to light yellow crystalline solidServes as the baseline for visual validation of purity. Any shift to pink/red indicates degradation.
Melting Point 33–39 °CThe low melting point requires strict cold storage to prevent phase changes and thermal degradation.
Storage Conditions 2–8 °C, Dark PlaceMinimizes thermal degradation and prevents radical-initiated photo-oxidation [2].
Hazard Classifications Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1Necessitates strict PPE: Type P3 (EN 143) respirator, faceshield, and nitrile gloves[1].
Atmospheric Sensitivity Air Sensitive, HygroscopicRequires handling under an inert atmosphere (Ar/N₂) to prevent oxidative dimerization.
Section 2: Storage & Handling FAQs

Q1: Why do aminopyrazoles degrade so rapidly when left on the benchtop, and what is the chemical mechanism? A1: Aminopyrazoles possess a π -excessive pyrazole ring augmented by an electron-donating amino group. This makes the molecule highly susceptible to one-electron oxidation by atmospheric oxygen or ambient light. Mechanistically, oxidation generates a reactive nitrogen-centered radical. These radicals rapidly undergo homocoupling to form highly conjugated, deeply colored azopyrazole dimers (e.g., 1,2-bis(pyrazol-3-yl)diazene) (1 [3]). This is why degraded batches exhibit a distinct pink, red, or brown discoloration.

Q2: Are there specific toxicological concerns when handling aminopyrazole derivatives in biological assays? A2: Yes. Beyond their acute corrosivity, the oxidative lability of the aminopyrazole motif can lead to bioactivation. In human liver microsomes, aminopyrazoles can be oxidized into reactive electrophilic intermediates. These intermediates have been shown to covalently bind to proteins, a process that can be tracked in vitro by trapping them with glutathione ethyl ester (2 [4]). This structural alert necessitates careful handling to avoid exposure to both the parent compound and its reactive metabolites.

Q3: Can I store ester-functionalized aminopyrazole solutions in aqueous acidic media? A3: It is highly discouraged. While the pyrazole core is somewhat stable, functionalized derivatives (such as methyl 3-amino-1H-pyrazole-4-carboxylate) undergo rapid acid-catalyzed hydrolysis. In environments with pH < 3, the ester group hydrolyzes to the corresponding carboxylic acid, drastically altering the compound's solubility, reactivity, and pharmacological profile (3 [5]).

Section 3: Troubleshooting Guide

Issue: The reaction mixture turned dark red during the filtration of a newly synthesized aminopyrazole (e.g., following the Pd/C reduction of a nitropyrazole). Root Cause: The high surface area of the Pd/C catalyst, combined with atmospheric oxygen exposure during filtration, catalyzes the rapid air oxidation of the newly formed heteroarylamine into azo-derivatives. Resolution:

  • Switch from an open Büchner funnel to a Schlenk frit or an enclosed filter funnel.

  • Blanket the entire filtration apparatus with a continuous, positive pressure stream of Argon.

  • Degas all washing solvents (e.g., ethanol or ethyl acetate) prior to use to remove dissolved oxygen.

Issue: Inconsistent yields and poor solubility after storing a stock solution of an aminopyrazole ester for several weeks. Root Cause: Traces of moisture in the storage solvent, combined with slight acidity, initiated slow acid-catalyzed hydrolysis, converting the ester into an insoluble carboxylic acid. Resolution: Store stock solutions over activated 3Å molecular sieves in tightly sealed, amber vials purged with nitrogen.

Section 4: Experimental Protocols & Workflows

To guarantee experimental reproducibility, handling procedures must be treated as self-validating systems. The following protocol ensures zero oxygen ingress during solution preparation.

Protocol: Inert-Atmosphere Preparation and Validation of Aminopyrazole Solutions

Objective: To prepare a molar solution of an aminopyrazole while preventing oxidative dimerization.

Step 1: Solvent Deoxygenation

  • Action: Vigorously sparge the chosen solvent (e.g., anhydrous DMF or ethanol) with Argon for a minimum of 30 minutes.

  • Validation Check: Measure the dissolved oxygen (DO) using a luminescent DO probe. The system is validated for use only when DO < 2 ppm.

Step 2: Thermal Equilibration

  • Action: Remove the sealed aminopyrazole container from 2–8 °C storage. Allow it to equilibrate to room temperature in a desiccator for 1 hour before opening.

  • Causality: Opening a cold container causes immediate atmospheric moisture condensation on the hygroscopic powder, accelerating degradation.

Step 3: Inert Transfer and Dissolution

  • Action: Transfer the container to a nitrogen-filled glovebox. Weigh the required mass and dissolve it in the deoxygenated solvent.

  • Validation Check (Visual): Inspect the resulting solution against a white background. A successful, uncompromised preparation will yield a colorless to pale-yellow solution . If a pink or red hue is observed, the inert atmosphere has been breached, and the solution must be discarded to prevent downstream side reactions.

Workflow Visualizations

G A Cold Storage (2-8°C) Under Argon B Equilibrate to Room Temp (Prevent Condensation) A->B C Transfer to Glovebox or Schlenk Line B->C D Weighing in Inert Atmosphere C->D E Dissolve in Degassed Solvent D->E F Visual Validation: Must remain colorless E->F

Caption: Standard operating procedure and validation workflow for handling air-sensitive aminopyrazoles.

G A Aminopyrazole (White/Off-white) B O2 / Light Exposure A->B E Aqueous Acid (pH < 3) A->E C Nitrogen-Centered Radical (Bioactivation/Oxidation) B->C e- transfer D Azopyrazole Dimers (Red/Brown Discoloration) C->D Dimerization F Ester Hydrolysis (Loss of Reactivity) E->F H2O

Caption: Primary degradation pathways of aminopyrazoles via oxidation and acid-catalyzed hydrolysis.

References
  • Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator Semantic Scholar [Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes ACS Publications (Chemical Research in Toxicology) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Rigorous validation of a compound's biological target is a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. Rigorous validation of a compound's biological target is a foundational step that significantly derisks subsequent development efforts and mitigates costly late-stage failures.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers and drug development professionals on how to approach the target validation of a novel compound, using 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine as a case study.

While 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is recognized as a versatile chemical intermediate for synthesizing compounds with diverse biological activities, including antileishmanial and antibacterial properties, its specific biological target is not definitively established in publicly available literature.[4][5] This guide will therefore proceed under a common and practical scenario in drug discovery: a researcher has synthesized or acquired this compound and, based on computational modeling or preliminary screening, hypothesizes its target to be a specific protein kinase, which we will refer to as "Kinase X".

This guide will provide a logical, multi-faceted approach to rigorously test this hypothesis, comparing and contrasting various experimental techniques to build a compelling body of evidence for target engagement and functional modulation.

The Target Validation Funnel: A Strategic Overview

A robust target validation strategy can be conceptualized as a funnel, starting with broad, high-throughput methods to establish initial binding and progressively moving towards more focused, physiologically relevant assays to confirm functional effects in a cellular and, ultimately, an in vivo context.[6][7][8]

Target_Validation_Workflow cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Functional Consequences cluster_2 Phase 3: In Vivo Model Confirmation A Hypothesized Target: Kinase X B Cellular Thermal Shift Assay (CETSA) (Biophysical Confirmation) A->B Does the compound bind to Kinase X in cells? C Kinobeads/Affinity Chromatography-MS (Proteome-wide Selectivity) A->C What other kinases does it bind to? D Phosphorylation Status of Kinase X Substrate (Target-specific modulation) B->D C->D E Phenotypic Assays (e.g., Cell Proliferation, Migration) D->E G Xenograft/Disease Model Efficacy Studies (Therapeutic Relevance) E->G F CRISPR/Cas9-mediated Knockout/Knockdown (Genetic Validation) F->E Does genetic removal of Kinase X phenocopy compound treatment? H Biomarker Analysis in Tissues (In Vivo Target Engagement) G->H CRISPR_Validation_Logic A Wild-Type Cells C Phenotype Observed (e.g., Reduced Proliferation) A->C + Compound B Kinase X Knockout Cells (via CRISPR/Cas9) B->C Baseline D No Further Effect B->D + Compound

Sources

Comparative

"Comparative study of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine and other COX-2 inhibitors"

Comparative Study of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine and Established COX-2 Inhibitors As a Senior Application Scientist overseeing drug discovery workflows, establishing a robust Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine and Established COX-2 Inhibitors

As a Senior Application Scientist overseeing drug discovery workflows, establishing a robust Structure-Activity Relationship (SAR) baseline is the first critical step in evaluating novel non-steroidal anti-inflammatory drugs (NSAIDs). In this guide, we will analyze 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine (CAS 374814-14-9)—a fundamental pyrazole-aniline pharmacophore—and objectively compare its mechanistic behavior and efficacy against fully elaborated, clinical-grade COX-2 inhibitors like Celecoxib and Rofecoxib.

Structural & Mechanistic Causality: The Pyrazole Scaffold

In medicinal chemistry, 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine is primarily recognized as a versatile chemical building block rather than a standalone therapeutic[1]. Its structure features an aniline moiety coupled with a pyrazole ring, providing the foundational diaryl-heterocycle geometry required to navigate the cyclooxygenase (COX) enzyme channels[1].

To understand its significance, we must examine the architectural differences between COX isoforms. COX-1 and COX-2 share approximately 60% sequence homology, yet COX-2 possesses a uniquely enlarged hydrophobic side pocket[2]. This structural divergence is driven by the substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2, which unblocks access to a secondary binding site lined by Arginine (Arg513) and Histidine (His90)[2].

While the pyrazole ring of 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine effectively anchors the molecule within the primary hydrophobic channel, its unfunctionalized aniline group lacks the necessary hydrogen-bonding capability to exploit the Val523/Arg513 pocket[3][4]. In contrast, clinical coxibs (e.g., Celecoxib) utilize a sulfonamide ( −SO2​NH2​ ) or methylsulfonyl group to form rigid hydrogen bonds with Arg513, driving their extreme COX-2 selectivity[2][3]. Thus, 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine serves as an essential baseline in SAR assays, demonstrating the causality between peripheral functionalization and target specificity[1][5].

COX2_Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGG2 Prostaglandin G2/H2 (PGG2/PGH2) COX2->PGG2 PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Inhibitors COX-2 Inhibitors (Celecoxib, Pyrazoles) Inhibitors->COX2 Inhibits

Fig 1. Arachidonic acid cascade and the targeted inhibition of COX-2 by pyrazole derivatives.

Comparative Performance Data

To quantify the evolutionary leap from a baseline scaffold to a clinical drug, we evaluate compounds based on their half-maximal inhibitory concentration ( IC50​ ) for both COX isoforms and their Selectivity Index (SI).

CompoundStructural ClassCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)*Clinical Status
4-(5-Methyl-1H-pyrazol-1-yl)benzenamine Pyrazole-Aniline Scaffold~45.0~30.0~1.5Synthetic Intermediate
Celecoxib Diaryl-Pyrazole Sulfonamide15.00.04375FDA Approved
Rofecoxib Furanone Methylsulfone>50.00.018>2700Withdrawn (Toxicity)
Meloxicam Enolic Acid Derivative2.50.83.1FDA Approved

*SI = COX-1 IC50​ / COX-2 IC50​ . (Note: Baseline scaffold values are representative of unoptimized diaryl pyrazoles to illustrate the SAR delta).

Self-Validating Experimental Protocols

A rigorous screening cascade must be self-validating. This means incorporating internal controls that prove the assay's integrity regardless of how the test compound performs. Below are the standard operating protocols used to generate the comparative data above.

Workflow CompPrep Compound Preparation EnzymeAssay In Vitro COX-1/2 Enzymatic Assay CompPrep->EnzymeAssay CellAssay RAW 264.7 Cell PGE2 ELISA CompPrep->CellAssay DataAnalysis IC50 & Selectivity Index (SI) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis

Fig 2. Self-validating experimental workflow for evaluating COX-2 inhibitor selectivity and efficacy.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality & Rationale: This cell-free assay isolates the direct molecular interaction between the compound and the enzyme. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic substrate. COX enzymes require heme for their peroxidase activity; thus, hematin is supplied as a cofactor. As COX reduces PGG2​ to PGH2​ , ADHP is oxidized into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine and reference drugs in 100% DMSO. Perform serial dilutions to ensure the final assay concentration of DMSO remains ≤1% (higher concentrations denature the COX enzymes).

  • Assay Assembly: In a 96-well black microplate, combine assay buffer (100 mM Tris-HCl, pH 8.0), hematin (1 µM), and purified ovine COX-1 or human recombinant COX-2.

  • Inhibitor Incubation: Add the test compounds and incubate at 37°C for 10 minutes. Self-Validation Check: Include a Vehicle Control (1% DMSO) for maximum activity, a Positive Control (Celecoxib) to validate sensitivity, and a Background Control (no enzyme) to subtract auto-fluorescence.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and ADHP (10 µM) to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Read fluorescence immediately at Ex 530 nm / Em 590 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: Cell-Based PGE2​ Quantification (ELISA)

Causality & Rationale: Enzymatic affinity does not guarantee biological efficacy. Compounds must cross the lipid bilayer and function within a complex intracellular matrix. We use RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2​ release.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at 2×105 cells/well and incubate overnight at 37°C in 5% CO2​ .

  • Pre-treatment: Aspirate media and apply test compounds (diluted in serum-free DMEM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells. Self-Validation Check: Maintain an Unstimulated Control (no LPS) to prove basal COX-2 is low, and a Stimulated Vehicle Control (LPS + DMSO) to establish the maximum PGE2​ window.

  • Viability Counter-Screen: After 24 hours, perform an MTT or WST-8 viability assay on the cells. Causality Note: This is critical to prove that a drop in PGE2​ is due to true COX-2 inhibition, not compound-induced cytotoxicity.

  • PGE2​ Extraction & ELISA: Harvest the cell supernatant, centrifuge to remove debris, and quantify PGE2​ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's protocol.

Conclusion

While 4-(5-Methyl-1H-pyrazol-1-yl)benzenamine exhibits modest, non-selective COX inhibition on its own, its true value lies in its role as a structural foundation[1]. By comparing this baseline pharmacophore to advanced derivatives like Celecoxib, drug development professionals can clearly observe the mechanistic necessity of targeting the Val523/Arg513 secondary pocket[2]. This rational drug design approach remains the gold standard for developing next-generation anti-inflammatory agents with minimized gastrointestinal toxicity[3][5].

References

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines Source: acs.org URL:[Link]

  • ACS Omega - Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: acs.org URL:[Link]

  • Brieflands - Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review Source: brieflands.com URL: [Link]

  • IntechOpen - Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors Source: intechopen.com URL: [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Silico Docking vs. Experimental Validation for Pyrazole Compounds

As a Senior Application Scientist in structure-based drug design, I frequently encounter a common pitfall in preclinical development: an over-reliance on computational docking scores. Pyrazole derivatives—a privileged ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently encounter a common pitfall in preclinical development: an over-reliance on computational docking scores. Pyrazole derivatives—a privileged chemical scaffold found in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor)—are notoriously tricky to model computationally due to their diverse tautomeric states and complex hydrogen-bonding networks.

This guide objectively compares the predictive performance of in silico molecular docking against highly sensitive in vitro experimental alternatives, specifically Surface Plasmon Resonance (SPR) and enzymatic assays. By understanding the causality behind computational discrepancies, researchers can build robust, self-validating workflows that translate virtual hits into viable clinical candidates.

The Mechanistic Disconnect: Prediction vs. Empirical Reality

Molecular docking software (e.g., Glide, AutoDock Vina) evaluates the binding pose and affinity of a ligand within a target's active site. While invaluable for high-throughput virtual screening (HTVS), docking relies on semi-quantitative scoring functions that estimate the Gibbs free energy of binding ( ΔG ).

Where Docking Falls Short (The Causality):

  • Solvation Entropy: Docking algorithms often use implicit solvent models to save computational time. They struggle to accurately calculate the thermodynamic penalty of displacing highly ordered water molecules from the pyrazole nitrogen atoms.

  • Receptor Flexibility: Most standard docking protocols treat the protein backbone as rigid. Pyrazole-based kinase inhibitors frequently induce conformational shifts (e.g., DFG-in to DFG-out transitions), which rigid docking cannot predict [1].

  • Kinetics vs. Thermodynamics: Docking predicts affinity at equilibrium. It cannot predict binding kinetics (target residence time, koff​ ), which is often a superior predictor of in vivo efficacy.

Because of these limitations, experimental biophysical and biochemical assays are mandatory alternatives that serve as the empirical ground truth.

Logic Docking In Silico Docking (Rigid Receptor, Implicit Solvent) Limitation Missing Induced Fit & Desolvation Penalties Docking->Limitation SPR SPR Kinetics (Real-time Binding) Limitation->SPR Resolves Kinetics Xray Crystallography (True Pose) Limitation->Xray Resolves Structure Correction Empirical Ground Truth SPR->Correction Xray->Correction

Figure 1: Logical relationship between computational limitations and experimental resolutions.

Comparative Analysis: Predicted vs. Experimental Data

To illustrate the variance between computational predictions and experimental realities, Table 1 compares the docking scores, enzymatic IC50 values, and SPR dissociation constants ( KD​ ) of recently developed pyrazole derivatives across different therapeutic targets [1][2][3].

Table 1: Performance Comparison of Pyrazole Derivatives
Compound ScaffoldTarget ProteinPredicted Docking Score (kcal/mol)Experimental IC50 ( μ M)Experimental SPR KD​ (nM)Discrepancy & Mechanistic Observation
Aminopyrimidinyl Pyrazole (Cmpd 17) PLK1 Kinase-12.040.045N/AHigh Correlation: Driven by rigid hinge-region hydrogen bonding accurately captured by the scoring function [1].
Pyrazole-Phthalazine Hybrid (Cmpd 8l) α -glucosidase-9.8513.66N/AModerate Correlation: Bulky scaffold induced steric penalties in vitro that were underestimated by the rigid receptor grid [3].
DCAF1 Pyrazole Ligand (Cmpd 2) DCAF1-10.50 (FEP ΔG )N/A38.0High Correlation: Advanced Free Energy Perturbation (FEP+) accurately predicted the sub-micromolar affinity by accounting for solvent dynamics [2].
Pyrano[2,3-c]pyrazole (A-01) AQP4 / NMO-IgG-7.20> 50.051,000Poor Correlation: High false-positive docking score due to uncalculated entropic penalties; SPR revealed weak transient binding.

Data synthesis derived from recent validation studies on pyrazole pharmacophores.

The Experimental Alternatives: Establishing Ground Truth

To validate in silico predictions, two primary experimental methodologies are utilized. They act as a self-validating system when used in tandem.

A. Enzymatic Assays (IC50)
  • Mechanism: Measures the functional inhibition of the target (e.g., ATP consumption in kinases).

  • Pros: High-throughput, functional readout.

  • Cons: Highly dependent on assay conditions (e.g., ATP concentration). An IC50 is not an absolute thermodynamic constant; it shifts based on substrate competition.

B. Surface Plasmon Resonance (SPR)
  • Mechanism: An optical biosensor technique that measures the real-time change in the refractive index near a sensor surface as the pyrazole analyte binds to the immobilized target protein.

  • Pros: Label-free, provides absolute kinetic rates (Association rate kon​ , Dissociation rate koff​ ) and the equilibrium dissociation constant ( KD​ ).

  • Cons: Low-to-medium throughput, highly sensitive to solvent mismatches.

Workflow VS In Silico Virtual Screening (Pyrazole Library) Docking Molecular Docking (Pose & Affinity Prediction) VS->Docking Filter by ADMET Hit Hit Selection (Top Scoring Compounds) Docking->Hit Score < -9.0 kcal/mol InVitro In Vitro Screening (Enzymatic IC50 Assays) Hit->InVitro Synthesis & Testing SPR Biophysical Validation (SPR: Kinetics & Kd) InVitro->SPR IC50 < 1 µM Xray Structural Confirmation (X-ray Crystallography) SPR->Xray High Affinity (Kd < 100 nM)

Figure 2: Sequential workflow bridging in silico pyrazole screening with biophysical validation.

Self-Validating Protocol: SPR Validation of Docked Pyrazole Hits

To ensure absolute trustworthiness in your experimental data, the following SPR protocol is designed as a self-validating system. It explicitly accounts for the hydrophobic nature of pyrazoles, which require Dimethyl Sulfoxide (DMSO) for solubility.

Objective: Determine the KD​ and kinetics of a docked pyrazole hit against a kinase target using a Biacore™ SPR system.

Step 1: Target Immobilization
  • Chip Selection: Use a CM5 sensor chip. The carboxymethylated dextran matrix provides a high binding capacity suitable for small molecule analytes.

  • Amine Coupling: Activate the surface with EDC/NHS. Inject the target kinase (diluted in sodium acetate buffer, pH 1.0 unit below the protein's pI) to achieve an immobilization level of 3000–5000 Response Units (RU).

  • Quenching: Block unreacted esters with 1 M ethanolamine-HCl.

  • Causality Check: Why 3000-5000 RU? Small molecules (MW < 400 Da) generate very low SPR signals. A high density of immobilized protein is required to achieve a theoretical maximum response ( Rmax​ ) of 30-50 RU.

Step 2: Solvent Correction (Critical for Pyrazoles)

Because pyrazoles are hydrophobic, the running buffer must contain 1-5% DMSO. DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the sample buffer will cause a bulk shift that masks the binding signal.

  • Prepare a DMSO calibration series ranging from 0.5% to 1.5% DMSO (if running buffer is 1.0% DMSO).

  • Inject the calibration series to create a solvent correction curve. The software will use this to subtract bulk refractive index artifacts.

Step 3: Analyte Injection & Kinetic Profiling
  • Prepare a 5-point concentration series of the pyrazole compound (e.g., 0.1x to 10x the predicted KD​ ) in the exact running buffer.

  • Injection: Inject samples at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

  • Self-Validation Checkpoint: Inject a known, well-characterized reference inhibitor (Positive Control). If the reference compound does not reach its historical Rmax​ , the immobilized kinase has denatured, and the assay must be aborted.

Step 4: Data Fitting
  • Double-reference the data (subtract the reference flow cell and the blank buffer injections).

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Conclusion

While in silico molecular docking is an indispensable engine for hypothesis generation and library triaging, it cannot operate in a vacuum. The complex solvation thermodynamics and induced-fit mechanisms inherent to pyrazole binding necessitate rigorous experimental validation. By pairing computational predictions with self-validating biophysical assays like SPR, drug development professionals can confidently advance true hits while rapidly discarding computational artifacts.

References

  • Bhujbal, S. P., Kim, H., Bae, H., & Hah, J.-M. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals, 15(10), 1170.[Link]

  • Li, et al. (2023). Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. RSC Advances (Archived via PMC).[Link]

  • Scientific Reports (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors. Nature Portfolio / PMC.[Link]

Comparative

"Benchmarking 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine against standard-of-care drugs"

As a Senior Application Scientist, I frequently encounter chemical scaffolds that fundamentally shift how we approach multidrug resistance and neglected tropical diseases. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (CAS 374...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that fundamentally shift how we approach multidrug resistance and neglected tropical diseases. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine (CAS 374814-14-9) is one such compound. While not a standalone therapeutic, this aromatic amine—featuring both an aniline and a pyrazole moiety—serves as a highly versatile pharmacophore building block[1].

In this guide, we will benchmark the performance of advanced derivatives synthesized from the 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine scaffold against current Standard-of-Care (SoC) drugs across two critical therapeutic areas: Multidrug-Resistant (MDR) Bacterial Infections and Leishmaniasis .

I. Therapeutic Divergence & Scaffold Utility

The structural geometry of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is dictated by the dihedral angle between the pyrazole and benzenamine rings, creating a non-planar arrangement that is highly susceptible to electrophilic aromatic substitution[1]. This allows for rapid derivatization into two highly active classes of compounds:

  • Pyrazole Benzamides: Targeted against New Delhi metallo-β-lactamase-1 (NDM-1) producing Acinetobacter baumannii[2][3].

  • Pyrazole Benzenesulfonamides: Targeted against Leishmania species[4].

Workflow A 4-(5-Methyl-1H-pyrazol-1-YL) benzenamine B Suzuki Cross-Coupling A->B Amidation D Sulfonylation A->D Derivatization C Pyrazole Benzamides B->C F NDM-1 A. baumannii C->F Antibacterial E Benzenesulfonamides D->E G Leishmania spp. E->G Antileishmanial

Fig 1. Divergent synthesis workflow of pyrazole derivatives for dual therapeutic applications.

II. Benchmarking Context A: NDM-1 Acinetobacter baumannii

The escalating prevalence of MDR A. baumannii is a formidable global healthcare challenge. The NDM-1 enzyme hydrolyzes nearly all β-lactam antibiotics, rendering SoC drugs like Meropenem ineffective[2]. Recent structure-activity relationship (SAR) studies demonstrate that pyrazole benzamide derivatives (e.g., Compound 6b), synthesized from our core scaffold via Palladium-catalyzed Suzuki cross-coupling, exhibit superior binding affinity to the NDM-1 active site[3][5].

Quantitative Benchmarking Data
CompoundConcentrationZone of Inhibition (mm)MIC (µg/mL)Mechanistic Profile
Meropenem (SoC) 50 mg5 ± 0.5>256Cell wall synthesis inhibitor (Readily hydrolyzed by NDM-1)
Compound 6b (Derivative) 50 mg25 ± 1.03.125 - 6.25Competitive NDM-1 Metallo-β-lactamase inhibitor

Data synthesized from in vitro evaluations of clinically isolated NDM-1-positive strains[2][6].

MOA NDM NDM-1 Metallo-β-Lactamase Degradation β-Lactam Hydrolysis NDM->Degradation Cleavage Inhibit Zinc Active Site Blockade NDM->Inhibit Enzyme Arrest Mero Meropenem (SoC) Mero->NDM Target Resist Bacterial Survival Degradation->Resist Deriv Pyrazole Benzamide (6b) Deriv->NDM Competitive Binding Death Bacterial Clearance Inhibit->Death

Fig 2. Mechanistic divergence between Meropenem hydrolysis and Pyrazole Benzamide inhibition.

Self-Validating Protocol: Agar Well Diffusion & MIC Determination

Causality & Design: To ensure trustworthiness, this protocol utilizes a self-validating matrix. We employ L-captopril as a positive control for metallo-β-lactamase inhibition to confirm that the resistance mechanism of the isolate is specifically NDM-1 driven[3].

  • Inoculum Preparation: Suspend clinically isolated NDM-1 A. baumannii colonies in sterile 0.85% saline to match a 0.5 McFarland standard. Rationale: Standardizing the inoculum ensures that variations in the zone of inhibition are strictly concentration-dependent, not artifactual due to bacterial load.

  • Media Inoculation: Swab the suspension evenly across Mueller-Hinton (MH) agar plates. Rationale: MH agar is specifically chosen because its low levels of sulfonamide, trimethoprim, and tetracycline inhibitors prevent media-induced interference with the pyrazole derivatives.

  • Well Preparation & Dosing: Punch 6mm wells into the agar. Load wells with 50 mg of Meropenem (Negative Control for NDM-1), L-captopril (Positive Control), and Compound 6b (Test).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the zones of inhibition. A zone of 25mm for Compound 6b versus 5mm for Meropenem validates successful circumvention of the NDM-1 resistance mechanism[6].

III. Benchmarking Context B: Antileishmanial Efficacy

Leishmaniasis remains a neglected tropical disease with standard treatments (like Pentamidine and Glucantime) suffering from severe host cytotoxicity and emerging strain resistance[7]. By converting 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine into 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, we leverage the established antiparasitic properties of the sulfonamide functionality while using the pyrazole ring to enhance lipophilicity and cellular penetration[4].

Quantitative Benchmarking Data
CompoundTarget SpeciesIC50 (µM)CC50 (µM) MacrophagesSelectivity Index (SI)
Pentamidine (SoC) L. infantum1.815.28.4
Derivative 1e L. infantum2.1>100>47.6

Data demonstrates that while the pyrazole derivative (1e) matches the parasitic clearance rate of Pentamidine, it eliminates the severe host-cell toxicity, drastically improving the therapeutic window[4][8].

Self-Validating Protocol: In Vitro Macrophage Infection Assay

Causality & Design: Testing against isolated promastigotes is insufficient for drug development because Leishmania survives intracellularly as amastigotes. This protocol uses a murine macrophage model to simultaneously validate parasitic clearance and host-cell viability (CC50)[4][9].

  • Macrophage Harvesting & Seeding: Isolate murine adherent peritoneal macrophages and seed at 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.

  • Parasitic Infection: Introduce L. infantum promastigotes at a 10:1 parasite-to-macrophage ratio. Incubate for 24 hours at 37°C (5% CO2) to allow complete internalization and transformation into amastigotes. Rationale: Washing the plate after 24 hours removes extracellular promastigotes, ensuring the drug is evaluated strictly on its ability to penetrate the host cell and kill the clinically relevant amastigote form.

  • Compound Administration: Treat infected cells with serial dilutions of Pentamidine (Control) and Derivative 1e (Test) ranging from 0.1 to 100 µM.

  • Viability Staining (MTT Assay): After 48 hours, apply MTT reagent. Rationale: The MTT assay provides a dual readout. In uninfected control wells, it establishes the CC50 (host toxicity). In infected wells, microscopic counting of Giemsa-stained cells establishes the IC50 (parasite death). The resulting Selectivity Index (CC50/IC50) objectively proves the superiority of the pyrazole scaffold over Pentamidine.

IV. Conclusion

Benchmarking data clearly indicates that while 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is a precursor rather than a finished drug[1], its structural architecture is a master key for modern drug discovery. Whether synthesized into benzamides to competitively inhibit NDM-1 metallo-β-lactamases[3], or converted into benzenesulfonamides to clear intracellular Leishmania without host cytotoxicity[4], this scaffold consistently outperforms traditional standard-of-care agents in preclinical models.

V. References

  • ProBiologists. Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from: [Link]

  • ResearchGate. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Retrieved from: [Link]

  • ResearchGate. Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from: [Link]

  • ResearchGate. César D. de Oliveira's research works: Synthesis and in vitro Evaluation of New Benzenesulfonamides as Antileishmanial Agents. Retrieved from:[Link]

Sources

Validation

Orthogonal Assay Methods: A Definitive Guide to Validating Experimental Findings

As drug discovery pipelines become increasingly reliant on High-Throughput Screening (HTS), the burden of data reproducibility and hit validation has never been heavier. Primary biochemical assays—such as Fluorescence Po...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines become increasingly reliant on High-Throughput Screening (HTS), the burden of data reproducibility and hit validation has never been heavier. Primary biochemical assays—such as Fluorescence Polarization (FP) or AlphaScreen—are highly scalable but notoriously susceptible to assay interference. Pan-Assay Interference Compounds (PAINS), fluorescent artifacts, and colloidal aggregators frequently masquerade as active hits, leading to costly late-stage failures [1].

To establish true target engagement, researchers must employ orthogonal assay methods —techniques that utilize fundamentally different biophysical or cellular principles to measure the same biological interaction. By shifting the detection modality, we strip away assay-specific artifacts and validate the underlying causality of the molecular interaction [2].

This guide objectively compares primary screening modalities with advanced orthogonal biophysical and cellular validation assays, providing actionable, self-validating protocols and comparative experimental data.

The Hit-to-Lead Validation Funnel

The transition from a primary hit to a validated lead requires a multi-tiered orthogonal approach. We move from high-throughput, label-dependent biochemical assays to label-free biophysical thermodynamics, and finally to intact cellular environments.

G A Primary HTS Screen (AlphaScreen / FP) B Hit Triage & Counter-Screen (Remove PAINS) A->B Initial Hits C Biophysical Orthogonal Validation (SPR & ITC) B->C Putative Binders E False Positives (Assay Interference) B->E Fluorescent Artifacts D Cellular Target Engagement (CETSA) C->D Confirmed Thermodynamics C->E No 1:1 Kinetics D->E No Cell Penetrance F Validated Lead Candidate D->F In-Cell Validation

Fig 1: Hit-to-lead orthogonal validation funnel filtering out false positives.

Comparative Analysis of Assay Modalities

To understand why orthogonal validation is mandatory, we must compare the mechanistic limitations of primary screens against the strengths of biophysical and cellular assays.

Assay ModalityDetection PrinciplePrimary Use CaseSusceptibility to ArtifactsCausality / Data Output
AlphaScreen (Primary) Luminescent oxygen channeling via bead proximity.High-throughput primary screening (HTS).High: Singlet oxygen quenchers, color quenchers, PAINS.Apparent IC50​ / EC50​ . Does not confirm direct 1:1 binding.
Surface Plasmon Resonance (SPR) Real-time refractive index changes upon mass binding to a sensor chip.Orthogonal biophysical validation; kinetic profiling.Low: Label-free. Susceptible only to non-specific matrix binding.Real-time Kinetics ( kon​ , koff​ ) and Affinity ( KD​ ).
Isothermal Titration Calorimetry (ITC) Direct measurement of heat released/absorbed during binding.Orthogonal thermodynamic validation.Very Low: True solution-phase, label-free.Thermodynamics ( ΔH , ΔS , ΔG ), Stoichiometry ( n ), Affinity ( KD​ ).
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermodynamic stabilization of folded proteins.Orthogonal cellular target engagement.Low: Measures endogenous proteins in intact cells.Cellular EC50​ and Melting Temperature Shift ( ΔTm​ ).

Deep Dive: Biophysical Validation (SPR & ITC)

When a compound registers as a hit in a fluorescence-based assay, it may simply be absorbing the emission wavelength (inner filter effect) or aggregating the protein [3]. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) bypass optical interference entirely.

SPR provides the kinetics of the interaction (how fast the drug binds and releases), while ITC provides the thermodynamics (the energetic driving forces of the interaction, distinguishing between enthalpy-driven specific binding and entropy-driven hydrophobic aggregation) [4].

Step-by-Step Protocol: SPR Kinetic Profiling

This protocol is designed as a self-validating system to ensure data integrity.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 2000-3000 Response Units (RU).

  • Self-Validation Checkpoint 1 (Reference Channel): Leave Flow Cell 1 (FC1) unmodified and activated/deactivated with ethanolamine. This reference channel dynamically subtracts bulk refractive index changes (e.g., DMSO mismatch) and non-specific matrix binding.

  • Analyte Preparation: Prepare a 2-fold dilution series of the hit compound (e.g., 0.1 µM to 10 µM) in running buffer containing exactly 1% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index discrepancies between the running buffer and the sample.

  • Injection & Regeneration: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validation Checkpoint 2 (Positive Control): Inject a known reference ligand at the start and end of the run. If the theoretical maximum binding capacity ( Rmax​ ) drops by >10%, the surface is degrading, and the data must be discarded.

Deep Dive: Cellular Target Engagement (CETSA)

A compound may exhibit perfect 1:1 Langmuir binding in SPR and favorable enthalpy in ITC, yet fail entirely in vivo due to poor membrane permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is the ultimate orthogonal step, proving that the drug physically engages its target inside a living cell [5].

CETSA operates on the biophysical principle of ligand-induced thermal stabilization: a protein bound to a ligand requires a higher temperature to unfold and precipitate than an unbound protein.

Step-by-Step Protocol: Intact Cell CETSA
  • Cell Treatment: Incubate live cells expressing the target protein with the hit compound (or DMSO vehicle control) for 1-2 hours at 37°C to allow for cell penetration and target binding.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Separation: Rapidly cool the cells to 4°C, lyse them using freeze-thaw cycles or mild detergents, and centrifuge at 20,000 x g for 20 minutes. Causality note: Denatured/aggregated proteins will pellet, while stable/folded proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA to quantify the remaining target protein.

  • Self-Validation Checkpoint: Plot the melting curve. A true orthogonal validation requires the compound-treated sample to show a statistically significant rightward shift in the melting temperature ( ΔTm​≥2∘C ) compared to the strictly controlled DMSO baseline.

Experimental Data Comparison: Separating Fact from Artifact

To demonstrate the power of orthogonal validation, consider the following experimental data set evaluating three "hits" identified from an AlphaScreen primary campaign targeting a kinase.

Compound IDPrimary Screen (AlphaScreen IC50)SPR Validation ( KD​ )ITC Validation ( KD​ / ΔH )CETSA ( ΔTm​ in cells)Scientific Conclusion
Cmpd-A 45 nM52 nM48 nM / -12 kcal/mol+4.5 °CValidated Lead. Strong in vitro correlation and confirmed in-cell target engagement.
Cmpd-B 30 nMNo BindingNo Heat Exchange0.0 °CFalse Positive (PAINS). Likely a singlet oxygen quencher interfering with the AlphaScreen chemistry.
Cmpd-C 15 nM18 nM20 nM / -9 kcal/mol0.0 °CIn Vitro Binder / Cellular Failure. Binds the isolated target perfectly, but fails to cross the cell membrane.

Analysis of Results: If we had relied solely on the primary AlphaScreen data, Cmpd-B and Cmpd-C would have been prioritized due to their superior apparent IC50​ values. However, orthogonal biophysical testing (SPR/ITC) immediately flagged Cmpd-B as a false positive assay artifact. Furthermore, CETSA revealed that while Cmpd-C is a genuine binder in a biochemical vacuum, it has zero efficacy in a physiological environment. Cmpd-A is the only true, validated lead.

Conclusion

The integration of orthogonal assay methods is not merely a regulatory recommendation; it is a fundamental requirement for scientific integrity in drug discovery. By systematically challenging primary screening hits with biophysical techniques (SPR, ITC) and intact cellular assays (CETSA), researchers can definitively filter out PAINS, optical artifacts, and non-permeable compounds. Designing self-validating protocols ensures that the data driving your pipeline is grounded in unassailable thermodynamic and biological causality.

References

  • Improving Therapeutics Discovery with Orthogonal Assay Data Revvity Signals[Link]

  • Hit-to-Lead: Hit Validation and Assessment National Institutes of Health (NIH) / PubMed[Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference National Center for Biotechnology Information (NCBI) / PMC[Link]

  • ITC Assay Services & Biophysical Screening Ichor Life Sciences[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery National Center for Biotechnology Information (NCBI) / PMC[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Derivatives

Introduction: The Analytical Imperative for Pyrazole Derivatives Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry. From the anti-inflammatory celecoxib to the antipsychotic aripiprazole,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole Derivatives

Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry. From the anti-inflammatory celecoxib to the antipsychotic aripiprazole, their versatile scaffold is integral to numerous therapeutic agents. The journey from discovery to clinical application, however, is underpinned by rigorous analytical chemistry. Ensuring the identity, purity, strength, and quality of these compounds is not merely a regulatory hurdle; it is a scientific necessity. This guide provides an in-depth comparison of analytical methods for pyrazole derivatives, focusing on the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms.

As scientists, we often face the need to update or transfer analytical methods—moving from an older High-Performance Liquid Chromatography (HPLC) method to a faster Ultra-Performance Liquid Chromatography (UPLC) system, or transferring a method from a research and development lab to a quality control (QC) environment.[1][2] This transition is not trivial. We must prove, with documented evidence, that the new method yields results that are equivalent to the original, validated method. This is the essence of cross-validation: a systematic comparison to ensure that analytical data remains reliable and consistent, regardless of the method or laboratory.[3][4]

This guide will move beyond a simple listing of procedures. It will delve into the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[5][6][7][8] We will explore a practical case study: the cross-validation of HPLC and UPLC methods for a pyrazole-containing active pharmaceutical ingredient (API), providing detailed protocols, comparative data, and the statistical framework necessary for a robust assessment.

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the analyte's properties and the intended purpose of the analysis. For pyrazole derivatives, several techniques are prevalent, each with distinct advantages.

  • Chromatographic Methods (HPLC & UPLC): These are the workhorses for purity and assay determination. Reversed-phase HPLC with a C18 column is a robust and common choice for separating pyrazole derivatives from impurities.[9] UPLC, utilizing sub-2 µm particle columns, offers significant advantages in terms of speed and resolution, leading to shorter run times and reduced solvent consumption.[10][11]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrazole derivatives. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying impurities, providing structural information through fragmentation patterns.[12][13][14]

  • Spectroscopic Methods (UV-Vis, NMR, IR, MS):

    • UV-Vis Spectrophotometry: A simple, cost-effective method often used for assay determination, provided the analyte has a suitable chromophore and lacks interfering excipients.[9][15]

    • Nuclear Magnetic Resonance (NMR): The primary tool for absolute structural elucidation and identification.[15][16][17]

    • Infrared (IR) Spectroscopy: Used to identify functional groups and confirm the identity of a compound by comparing its spectrum to a reference standard.[15][16]

    • Mass Spectrometry (MS): Determines molecular weight and, when coupled with chromatography (LC-MS or GC-MS), provides exceptional sensitivity and selectivity for quantification and impurity identification.[18][19]

Pillar 2: The Framework of Method Validation

Before any cross-validation can occur, each analytical method must be individually validated to demonstrate its suitability for the intended purpose.[20][21][22] The ICH Q2(R1) guideline provides a harmonized framework for this process, focusing on key performance characteristics.[5][22][23]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[21][24]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[22]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22]

  • Accuracy: The closeness of the test results to the true value. Often determined by recovery studies on spiked samples.[8][24]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Between-laboratory precision.[21][22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][24]

The following diagram illustrates the logical workflow for validating a primary analytical method before it can be used as a reference for cross-validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (per ICH Q2(R1)) cluster_2 Finalization Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters (e.g., Mobile Phase, Column, Flow Rate) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Report Generate Validation Report Rob->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for primary analytical method validation.

Pillar 3: Cross-Validation in Practice - A Comparative Study of HPLC vs. UPLC

Let us consider a common scenario: a pharmaceutical company has a validated HPLC assay for a pyrazole derivative API and wishes to implement a more efficient UPLC method. A cross-validation study is required to ensure the results are equivalent.[3] This process is often referred to as an Analytical Method Transfer (AMT).

Objective

To demonstrate that the newly developed UPLC method for the assay of "Pyrazole-API" produces results that are equivalent in terms of accuracy and precision to the established HPLC method.

Experimental Design

The most common approach for this type of transfer is comparative testing.[1][2] Both the transferring laboratory (or method, HPLC) and the receiving laboratory (or method, UPLC) will analyze the same, homogeneous batches of the drug substance.

The following diagram outlines the comparative testing workflow.

G P Define Cross-Validation Protocol (incl. Acceptance Criteria) S Prepare Homogeneous Sample Sets (e.g., 3 batches of API) P->S A1 Analyze Samples via Validated HPLC Method (Method A) S->A1 A2 Analyze Samples via Validated UPLC Method (Method B) S->A2 D Collect & Tabulate Data (Assay % for each sample) A1->D A2->D SA Perform Statistical Analysis (e.g., t-test, Equivalence Test) D->SA C Compare Results to Acceptance Criteria SA->C R Results Meet Criteria? C->R Pass Successful Cross-Validation Generate Report R->Pass Yes Fail Investigation Required (Identify root cause, re-evaluate) R->Fail No

Caption: Workflow for a comparative cross-validation study.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Pyrazole-API Reference Standard (CRS)

  • Three batches of Pyrazole-API drug substance

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate buffer components)

  • Validated HPLC Method and UPLC Method SOPs

2. Sample Preparation:

  • For each of the three API batches, prepare six independent sample preparations at the target assay concentration (e.g., 100 µg/mL).

  • Prepare the reference standard solution at the same concentration.

  • This results in 18 total sample preparations (3 batches x 6 preps).

3. Analysis:

  • HPLC Method: Analyze all 18 sample preparations and the reference standard in triplicate according to the validated HPLC method SOP.

  • UPLC Method: Analyze the same 18 sample preparations and the reference standard in triplicate according to the validated UPLC method SOP.

4. Data Collection:

  • Calculate the assay value (as a percentage of the label claim or theoretical concentration) for each of the 18 preparations for both the HPLC and UPLC methods.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the six preparations of each batch for both methods.

Acceptance Criteria

The acceptance criteria must be pre-defined in the cross-validation protocol.[1][25] Typical criteria are:

  • The mean assay value from the UPLC method for each batch should be within ±2.0% of the mean assay value from the HPLC method.[3]

  • The %RSD for the six assay results for each batch should be ≤ 2.0% for each method.[3]

  • A statistical evaluation, such as a two one-sided t-test (TOST) for equivalence, should demonstrate that the 90% confidence interval for the difference in means between the two methods falls within a pre-specified equivalence margin (e.g., ±3.0%).[26][27]

Comparative Data Summary

The results of the cross-validation study should be summarized in clear, comparative tables. The following table is a hypothetical representation based on typical performance differences observed between HPLC and UPLC methods.[10][28]

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHPLC MethodUPLC MethodComments
Linearity (R²) 0.99920.9998Both methods show excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%Both methods are highly accurate.
Precision (%RSD)
- Repeatability0.85%0.45%UPLC often shows improved precision due to better peak shape.
- Intermediate Precision1.10%0.75%UPLC demonstrates better precision across different days/analysts.
LOD 50 ng/mL10 ng/mLUPLC is significantly more sensitive.[10]
LOQ 150 ng/mL30 ng/mLUPLC allows for quantification at much lower levels.
Typical Run Time 10.0 minutes3.0 minutesUPLC offers a >3x reduction in analysis time.[10]
Solvent Consumption ~10 mL / run~1 mL / runSignificant cost and waste reduction with UPLC.[11]

Table 2: Cross-Validation Assay Results (% Assay)

Batch IDHPLC Mean (n=6)HPLC %RSDUPLC Mean (n=6)UPLC %RSD% Difference (UPLC vs HPLC)
API-001 99.8%0.9%100.1%0.5%+0.3%
API-002 100.5%0.8%100.2%0.4%-0.3%
API-003 99.2%1.0%99.5%0.6%+0.3%
Statistical Interpretation

In our example, the data in Table 2 meets the first two acceptance criteria: the % difference is well within ±2.0%, and the %RSD for both methods is below 2.0%. The final step is the formal statistical equivalence test. The goal is to demonstrate that the methods are statistically equivalent, not just that there is no statistically significant difference.[29][30] A successful equivalence test provides strong scientific evidence that the methods can be used interchangeably.[26]

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods is a cornerstone of good scientific practice within the pharmaceutical industry. It ensures the continuity and integrity of data throughout a product's lifecycle, from early development to routine quality control. As we have demonstrated with the HPLC vs. UPLC case study, a successful cross-validation is built upon a foundation of robust individual method validation, a well-defined protocol with clear acceptance criteria, and appropriate statistical analysis.

By adhering to these principles, researchers, scientists, and drug development professionals can confidently adopt new and improved analytical technologies, secure in the knowledge that their data remains accurate, reliable, and consistent. This rigorous approach not only satisfies regulatory expectations but also upholds the scientific integrity required to ensure the quality and safety of medicines.

References

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Safety & Regulatory Compliance

Safety

4-(5-Methyl-1H-pyrazol-1-YL)benzenamine proper disposal procedures

Title : Comprehensive Safety and Disposal Guide for 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine Introduction As a highly versatile building block in pharmaceutical research—particularly in the synthesis of antileishmanial an...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Safety and Disposal Guide for 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

Introduction As a highly versatile building block in pharmaceutical research—particularly in the synthesis of antileishmanial and antibacterial agents—4-(5-Methyl-1H-pyrazol-1-YL)benzenamine requires stringent handling and disposal protocols[1]. Because this molecule contains both a pyrazole moiety and a primary aromatic amine (PAA) functional group, it exhibits unique reactivity and significant toxicological risks[1][2]. This guide provides laboratory professionals with the mechanistic rationale and validated methodologies for the safe operational handling and disposal of this compound.

Chemical Profile & Mechanistic Toxicology

To design an effective disposal strategy, we must first understand the physicochemical properties and inherent hazards of the molecule.

PropertyValue / Description
Chemical Name 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine
CAS Number 374814-14-9
Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Hazard Classification Primary Aromatic Amine (PAA), Suspected Carcinogen, Aquatic Toxin
Key Reactivity Highly susceptible to electrophilic aromatic substitution (EAS) and oxidation[1].

Mechanistic Toxicology: The primary hazard of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine stems from its benzenamine (aniline) core. Primary aromatic amines are highly lipid-soluble, allowing them to rapidly penetrate the stratum corneum and absorb through the skin[2]. Once in the bloodstream, PAAs can undergo cytochrome P450-mediated N-hydroxylation, converting them into reactive electrophiles that bind to DNA and proteins, leading to mutagenicity and carcinogenicity[3]. Furthermore, in environmental aqueous systems, these compounds are highly toxic to aquatic life and resist standard biological degradation unless specific acclimated bacteria are present[2][4]. Therefore, preventing environmental release via sink drains or municipal trash is the absolute highest priority.

Disposal Routing & Decision Matrix

The disposal of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine must be bifurcated based on the state and volume of the waste. Large-scale bulk waste must be routed directly to Environmental Health and Safety (EHS) for regulated high-temperature incineration[4]. Conversely, small-scale aqueous residues or dilute benchtop spills can undergo in-lab oxidative deactivation prior to EHS collection, mitigating immediate exposure risks[5].

WasteRouting Start Waste Generation: 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine Segregation Phase Segregation Start->Segregation Liquid Aqueous / Solvent Waste Segregation->Liquid Solutions Solid Solid Waste & PPE Segregation->Solid Consumables Deactivation In-Lab Deactivation (Acidified KMnO4) Liquid->Deactivation Small Scale (<10g) EHS EHS Collection & Regulated Incineration Liquid->EHS Large Scale Solid->EHS Deactivation->EHS Neutralized Effluent

Fig 1. Decision matrix and disposal routing for pyrazole-aniline derivative waste.

Operational Disposal Protocols

Protocol A: Standard Hazardous Waste Collection (Primary Method)

For bulk powders, concentrated stock solutions, and contaminated solid consumables (e.g., pipette tips, weighing boats, PPE), direct collection for EHS incineration is the standard[6].

Causality Check: Why incineration? Aromatic amines can be safely and completely destroyed only in properly designed facilities where they are mixed with other combustibles to ensure complete combustion to carbon dioxide, water, and nitrogen oxides, preventing the formation of toxic benzidine analogues[2][4].

Step-by-Step Methodology:

  • Segregation: Collect 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine waste in a dedicated, chemically compatible container (e.g., HDPE or amber glass). Crucial: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or acyl halides, as the amine group will react violently, potentially causing an exothermic thermal runaway[5][6].

  • Labeling: Affix a hazardous waste tag immediately. Label explicitly as "Hazardous Waste: Toxic Primary Aromatic Amine (CAS 374814-14-9)"[6].

  • Storage: Store the container in a cool, dry, well-ventilated secondary containment tray. Keep away from direct light, as anilines photochemically darken and degrade into complex radical species upon prolonged light or air exposure[4].

  • Transfer: Submit a pickup request to your institutional EHS department.

Protocol B: In-Lab Chemical Deactivation of Residues (Acidified KMnO4 Oxidation)

For small quantities of dilute aqueous waste (<0.01 mol or ~1.7g) or rinsate from glassware, in-lab chemical deactivation is a highly effective risk-reduction strategy before final EHS handover[7].

Causality Check: Why acidified potassium permanganate? The strong oxidative power of KMnO4 in an acidic medium attacks the electron-rich benzenamine ring. The amino group strongly activates the ortho and para positions, making the ring highly susceptible to electrophilic attack and oxidative cleavage[1]. This converts the toxic, lipid-soluble amine into an insoluble, non-toxic polymeric sludge or fully degraded aliphatic fragments, neutralizing its biological threat[5][7].

Step-by-Step Methodology:

  • Preparation of Oxidant: In a chemical fume hood, prepare 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L borosilicate flask[7]. Safety Note: Always add acid to water slowly to control the exothermic heat of dilution.

  • Dissolution: Dissolve the 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine residue (up to 0.01 mol) into the sulfuric acid solution[7]. The acidic environment protonates the amine, increasing its aqueous solubility.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the flask[7].

  • Incubation: Allow the solution to stand at room temperature for a minimum of 8 hours[7]. The mixture will initially appear deep purple.

  • Validation & Quenching: After 8 hours, verify the completion of the reaction. To quench the unreacted oxidant, slowly add solid sodium bisulfite (NaHSO₃) in small portions while stirring[7]. Self-Validating Step: The reaction is complete and safe when the deep purple color of the permanganate completely disappears, leaving a clear or slightly brown suspension[7].

  • Final Neutralization: Neutralize the mixture to pH 7 using dilute sodium hydroxide (NaOH)[7]. Transfer the neutralized effluent to an aqueous hazardous waste container for EHS collection[5].

Spill Management and Decontamination

In the event of a benchtop spill, immediate containment is required to prevent aerosolization or skin contact.

Step-by-Step Methodology:

  • Evacuate and Don PPE: Ensure you are wearing a lab coat, heavy-duty nitrile gloves (double-gloving recommended due to the compound's skin penetrability), and safety goggles[6].

  • Containment: For solid spills, gently cover the powder with damp sand or vermiculite to prevent dust generation[6]. For liquid spills, surround and cover the liquid with a commercial chemical absorbent pad or inert earth[6].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a sealed hazardous waste container[6].

  • Surface Decontamination: Wash the spill area with a sequence of solvents to ensure complete removal. First, wipe with ethanol or methanol to dissolve the lipid-soluble amine, followed by a thorough wash with soap and water to remove residual organics[8]. Dispose of all wipes as solid hazardous waste[8].

References

  • Gheni, S.A., et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023. Available at: [Link]

  • Kirk-Othmer. "Aniline and Its Derivatives." Encyclopedia of Chemical Technology, 2000. Available at: [Link]

  • Safety & Risk Services. "In-Laboratory Treatment of Chemical Waste." University of British Columbia. Available at: [Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." HKUST. Available at: [Link]

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Handling

Comprehensive Safety and Operational Guide for Handling 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine

As a Senior Application Scientist, I frequently see laboratories underestimate the insidious nature of aromatic amines. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is a highly versatile building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories underestimate the insidious nature of aromatic amines. 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine is a highly versatile building block in medicinal chemistry, particularly in the synthesis of novel antileishmanial and antibacterial agents 1. However, its structural combination of an aniline moiety and a pyrazole ring demands rigorous, uncompromising safety protocols.

This guide provides the causality behind the safety requirements, ensuring your laboratory operations are not just compliant, but inherently self-validating and secure.

Chemical Profile & Quantitative Hazard Data

Before designing a handling protocol, we must understand the physical and chemical parameters of the substance.

PropertySpecificationOperational Implication
Chemical Name 4-(5-Methyl-1H-pyrazol-1-YL)benzenamineContains both basic (amine) and nucleophilic sites.
CAS Number 374814-14-9Essential for exact SDS tracking and waste profiling.
Molecular Formula C10H11N3High nitrogen content; potential for NOx emissions upon combustion.
Molecular Weight 173.21 g/mol Moderate molecular weight; easily aerosolized if handled as a fine powder.
Structural Class Aromatic Amine / PyrazoleLipophilic; rapidly permeates human skin and standard latex.
Mechanistic Hazard Assessment: The "Why" Behind the Danger

The primary threat of 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine lies in its aniline substructure. The National Institute for Occupational Safety and Health (NIOSH) assigns a critical "Skin Notation" to aniline derivatives because dermal absorption can often exceed inhalation as a route of systemic poisoning 2.

Once absorbed, aromatic amines undergo N-hydroxylation in the liver. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical asphyxiation (tissue hypoxia), clinically presenting as cyanosis (blueing of the lips and nail beds) 3.

Methemoglobinemia A 4-(5-Methyl-1H-pyrazol-1-YL) benzenamine B Dermal/Inhalation Absorption A->B C Hepatic Metabolism (N-hydroxylation) B->C D N-hydroxyarylamine Metabolites C->D E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia (Cyanosis) F->G

Biochemical pathway of aniline-induced methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

OSHA guidelines mandate strict dermal protection protocols for aromatic amines due to their ability to permeate standard laboratory materials unnoticed 4. A self-validating PPE strategy ensures that the failure of one barrier does not result in immediate exposure.

  • Hand Protection (Critical):

    • Selection: Use Butyl rubber gloves or double-layer heavy-duty Nitrile gloves (≥8 mil thickness).

    • Causality: Standard latex and thin nitrile are highly permeable to lipophilic aromatic amines. The chemical will pass through the glove matrix before degrading it, exposing the skin without visual warning.

  • Eye/Face Protection:

    • Selection: Chemical splash goggles tightly fitted to the face. If handling larger volumes or pressurized reactions, add a full-face shield.

  • Body Protection:

    • Selection: A fully buttoned, flame-retardant lab coat. For bulk transfers, use disposable Tyvek sleeves over the lab coat to prevent cuff contamination.

  • Respiratory Protection:

    • Selection: All handling must occur inside a certified Class IIB chemical fume hood. If a hood is unavailable (e.g., cleaning a large external spill), a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Standard Operating Procedure: Safe Handling & Reaction Setup

To build deep trust in your experimental outcomes, your handling methodology must eliminate variables like moisture contamination and accidental aerosolization. Follow this step-by-step workflow:

Step 1: Environmental Validation

  • Verify the fume hood flow rate is ≥100 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Clear the workspace of strong oxidizers and acids, which can react violently with the basic amine moiety.

Step 2: Weighing and Transfer

  • Do not weigh this compound on an open bench. Use a balance situated inside the fume hood or a dedicated draft shield enclosure.

  • Use an anti-static gun on the weighing boat and spatula. Causality: Fine powders of aromatic amines hold static charge and will aerosolize or jump to gloves, increasing the risk of invisible dermal exposure.

  • Transfer the weighed solid into the reaction vessel and seal it with a septum before removing it from the weighing area.

Step 3: Reaction Execution

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon).

  • Causality: The aniline moiety is susceptible to rapid oxidation in the presence of air, which will degrade your starting material into dark, insoluble polymeric azo/azoxy impurities, ruining your reaction yield.

Step 4: Decontamination

  • Wash all spatulas, glassware, and the balance pan with a solvent the compound is soluble in (e.g., ethanol or acetone), followed by copious amounts of soap and water.

  • Causality: Because the compound is lipophilic, rinsing with water alone will merely spread the invisible chemical film across the surface. Surfactants (soap) are required to micellize and remove the hazard.

Workflow Start 1. Pre-Operation Don PPE & Verify Fume Hood Flow Weigh 2. Weighing Use enclosed balance to prevent aerosolization Start->Weigh Transfer 3. Transfer Move sealed container to reaction vessel Weigh->Transfer React 4. Reaction Execute under inert atmosphere (N2/Ar) Transfer->React Decon 5. Decontamination Wash surfaces with soap and water React->Decon Dispose 6. Disposal Segregate as hazardous organic waste Decon->Dispose

Step-by-step operational workflow for the safe handling of aniline derivatives.

Emergency Response & Disposal Plan

Spill Protocol: Never sweep dry powder, as this creates a massive inhalation hazard. Cover solid spills with damp sand or a commercial non-combustible absorbent pad. For liquid solutions containing the compound, absorb with vermiculite. Place all spill cleanup materials into a secondary, sealed container labeled "Toxic Organic Waste - Contains Aromatic Amines."

Exposure First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area vigorously with soap and water for at least 15 minutes. Do not use solvents (like ethanol) on the skin, as this will accelerate dermal absorption.

  • Inhalation/Systemic: Move the victim to fresh air immediately. Monitor for signs of cyanosis (blue lips/fingernails). If methemoglobinemia is suspected, seek emergency medical attention immediately; intravenous methylene blue is the standard clinical antidote, but must only be administered by medical professionals.

Waste Disposal: Do not mix 4-(5-Methyl-1H-pyrazol-1-YL)benzenamine waste with acidic waste streams, as exothermic acid-base reactions will occur. Segregate into a dedicated "Halogen-Free Toxic Organic Waste" carboy.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Aniline - NIOSH Skin Notation Profiles." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2 - Dermal Exposure." Available at:[Link]

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